Technical Documentation Center

3-(Cyclohexylsulfonyl)azetidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Cyclohexylsulfonyl)azetidine hydrochloride
  • CAS: 1820638-85-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-(Cyclohexylsulfonyl)azetidine hydrochloride

Executive Summary In modern medicinal chemistry, the shift toward sp3-rich, conformationally restricted scaffolds is paramount for overcoming developability hurdles such as poor aqueous solubility and rapid metabolic cle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift toward sp3-rich, conformationally restricted scaffolds is paramount for overcoming developability hurdles such as poor aqueous solubility and rapid metabolic clearance. 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4) represents a highly specialized building block designed precisely for this paradigm. By integrating a strained four-membered azetidine ring with a robust sulfonyl hydrogen-bond acceptor and a lipophilic cyclohexyl anchor, this molecule serves as a versatile intermediate for late-stage functionalization and bioisosteric replacement.

Physicochemical Profiling & Causality of Form

Understanding the intrinsic properties of this building block is critical for its successful integration into high-throughput synthesis and formulation workflows. The data below summarizes the core quantitative metrics[1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name 3-(Cyclohexylsulfonyl)azetidine hydrochloride-
CAS Registry Number 1820638-85-4Unique identifier for procurement and database indexing[1].
Molecular Formula C9H17NO2S · HClThe salt form ensures stoichiometric precision.
Molecular Weight 239.76 g/mol Low molecular weight allows for downstream API integration without violating Lipinski's Rule of 5[1].
Physical State Solid (Powder)Facilitates automated solid dispensing in parallel synthesis.
Storage Conditions Desiccated, 2-8 °CPrevents hygroscopic degradation of the hydrochloride salt.

Why the Hydrochloride Salt? Secondary amines in strained rings (like azetidine) are prone to oxidative degradation and can exhibit volatility or oil-like properties as free bases. The hydrochloride salt protonates the azetidine nitrogen, creating a stable, crystalline solid. This not only extends the shelf life but significantly enhances aqueous solubility, which is essential for biological assay preparation and reverse-phase chromatography.

Mechanistic Significance in Drug Discovery

The architectural design of 3-(cyclohexylsulfonyl)azetidine makes it a "privileged scaffold" for lead optimization.

  • The Azetidine Core (sp3 Enrichment): Azetidines are increasingly utilized as conformationally restricted bioisosteres for larger, more flexible heterocycles like piperidine or morpholine[2]. The incorporation of the azetidine ring increases the fraction of sp3-hybridized carbons (Fsp3), which correlates strongly with improved clinical success rates due to enhanced solubility and reduced off-target promiscuity.

  • The Sulfonyl Moiety (Dual H-Bond Acceptor): Unlike thioethers, which are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, the fully oxidized sulfonyl group is metabolically inert. Furthermore, its two oxygen atoms act as potent, rigid hydrogen-bond acceptors (HBAs) capable of engaging deeply buried polar residues within a target protein's binding pocket[3].

  • The Cyclohexyl Anchor: The aliphatic cyclohexyl ring provides a bulky, lipophilic vector designed to occupy hydrophobic sub-pockets, driving binding affinity through favorable entropic displacement of water molecules.

G Core 3-(Cyclohexylsulfonyl)azetidine Core Scaffold Azetidine Azetidine Ring (Secondary Amine) Core->Azetidine Sulfonyl Sulfonyl Group (-SO2-) Core->Sulfonyl Cyclohexyl Cyclohexyl Ring (Aliphatic) Core->Cyclohexyl Azetidine_Effect Increases Fsp3 Improves Solubility Piperidine Bioisostere Azetidine->Azetidine_Effect Sulfonyl_Effect Strong H-Bond Acceptor Metabolic Stability Rigid Vector Sulfonyl->Sulfonyl_Effect Cyclohexyl_Effect Hydrophobic Interaction Lipophilic Anchor Steric Bulk Cyclohexyl->Cyclohexyl_Effect

Diagram 1: Structural modularity and pharmacological impact of the scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the analytical characterization and synthetic application of this building block.

Protocol A: LC-MS Characterization (Purity & Mass Verification)

Before utilizing the building block in multi-step synthesis, its integrity must be verified.

  • Sample Preparation: Dissolve 1 mg of 3-(cyclohexylsulfonyl)azetidine hydrochloride in 1 mL of LC-MS grade Methanol/Water (50:50 v/v). Causality: The aqueous component ensures complete dissolution of the salt, while methanol ensures compatibility with the mobile phase.

  • Chromatography Setup: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.6 mL/min.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Validation Check: Look for the dominant [M+H]+ peak at m/z 204.1 (corresponding to the free base C9H17NO2S, exact mass 203.1). The absence of a peak at m/z 188 would confirm the sulfonyl group has not been reduced to a sulfoxide.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Workflow

The secondary amine of the azetidine ring is an excellent nucleophile for coupling with heteroaryl halides to generate novel Active Pharmaceutical Ingredients (APIs).

  • Free-Basing (In Situ): Suspend 1.0 equivalent of 3-(cyclohexylsulfonyl)azetidine hydrochloride in an aprotic polar solvent (e.g., N,N-Dimethylformamide, DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the nucleophilic secondary amine without competing for the electrophile.

  • Electrophile Addition: Add 1.1 equivalents of the target heteroaryl halide (e.g., 2-chloro-pyrimidine).

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4-6 hours. Causality: The azetidine nitrogen is sterically hindered and slightly deactivated by the electron-withdrawing nature of the adjacent sulfonyl group (via inductive effects); thermal energy is required to overcome the activation barrier.

  • Reaction Monitoring: Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 Free-Basing (DIPEA / DMF) Step2 Electrophile Addition (Heteroaryl Halide) Step1->Step2 Step3 SNAr Reaction (80 °C, 4-6h) Step2->Step3 Step4 Workup & Purification (Extraction / Flash Silica) Step3->Step4 Product N-Arylated Target API Step4->Product

Diagram 2: Step-by-step synthetic workflow for SNAr coupling.

References

  • Chen, X., Hussain, S., Parveen, S., Zhang, S., Yang, Y., & Zhu, C. "Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications." Current Medicinal Chemistry, 2012; 19(21): 3578-3604. Available at:[Link]

  • Grygorenko, O. O., et al. "3-((Hetera)cyclobutyl)azetidines – “stretched” analogues of piperidine, piperazine and morpholine: advanced building blocks for drug discovery." Journal of Organic Chemistry, 2019, 84, 1363–1371. Available at:[Link]

Sources

Exploratory

3-(Cyclohexylsulfonyl)azetidine Hydrochloride: Structural Profiling, Synthesis, and Applications in Drug Discovery

Abstract: The integration of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, the azetidine ring has emerged as a premier bioisostere for larger, more lipophili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The integration of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, the azetidine ring has emerged as a premier bioisostere for larger, more lipophilic saturated heterocycles like piperidines and pyrrolidines[1]. This technical whitepaper provides an in-depth analysis of 3-(Cyclohexylsulfonyl)azetidine hydrochloride , a highly versatile building block. By detailing its physicochemical properties, structural utility, and a self-validating synthetic methodology, this guide serves as an authoritative resource for drug development professionals.

Structural & Physicochemical Profiling

3-(Cyclohexylsulfonyl)azetidine hydrochloride is a bifunctional building block characterized by a highly strained four-membered nitrogen heterocycle attached to a bulky, lipophilic cyclohexylsulfonyl moiety[2]. The hydrochloride salt form is specifically utilized to ensure chemical stability, prevent premature degradation, and improve handling characteristics during parallel synthesis and library generation.

The precise physicochemical parameters of this compound are summarized in Table 1 below.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 3-(Cyclohexylsulfonyl)azetidine hydrochloride
CAS Registry Number 1820638-85-4[2]
Molecular Formula C₉H₁₇NO₂S · HCl
Molecular Weight 239.76 g/mol [3]
SMILES String O=S(=O)(C1CCCCC1)C2CNC2.Cl
Physical State Solid (typically white to off-white powder)
Storage Conditions Inert atmosphere, 2-8 °C, protected from moisture
Rationale for Scaffold Selection in Medicinal Chemistry

The architectural design of 3-(Cyclohexylsulfonyl)azetidine makes it an exceptionally valuable motif in rational drug design[4]. The molecule provides four distinct pharmacological advantages when integrated into an Active Pharmaceutical Ingredient (API):

Utility Core 3-(Cyclohexylsulfonyl)azetidine Scaffold P1 Azetidine NH Enables facile coupling with electrophiles Core->P1 P2 Sulfonyl Group Acts as a strong H-bond acceptor Core->P2 P3 Cyclohexyl Ring Imparts lipophilicity and metabolic shielding Core->P3 P4 High Ring Strain Favorable entropic binding profile Core->P4

Figure 1: Pharmacological and structural utility of the 3-(Cyclohexylsulfonyl)azetidine scaffold.

  • Enhanced Fraction of sp³ Carbons (Fsp³): The rigid, non-aromatic nature of the azetidine and cyclohexyl rings increases the 3D complexity of the parent drug, a metric strongly correlated with clinical success and improved aqueous solubility.

  • Vectorial Projection: The 1,3-substitution pattern of the azetidine ring projects the sulfonyl group at a precise angle, allowing for targeted interactions within deep, narrow binding pockets that larger rings (like piperidines) cannot access due to steric clashes.

  • Metabolic Shielding: The bulky cyclohexyl group provides steric hindrance around the sulfonyl moiety, protecting adjacent labile sites from rapid cytochrome P450-mediated oxidation.

Validated Synthetic Methodology (E-E-A-T Protocol)

The synthesis of highly strained azetidine derivatives requires rigorous control over reaction conditions to prevent ring-opening or unwanted side reactions[1]. The following step-by-step methodology outlines a robust, scalable route to synthesize 3-(Cyclohexylsulfonyl)azetidine hydrochloride from commercially available 1-Boc-3-hydroxyazetidine.

Experimental Workflow

Synthesis A 1-Boc-3-hydroxyazetidine (Starting Material) B 1-Boc-3-(mesyloxy)azetidine (Activation) A->B MsCl, Et3N DCM, 0°C C 1-Boc-3-(cyclohexylthio)azetidine (Thioetherification) B->C Cyclohexanethiol Cs2CO3, DMF D 1-Boc-3-(cyclohexylsulfonyl)azetidine (Oxidation) C->D mCPBA DCM, 0°C to RT E 3-(Cyclohexylsulfonyl)azetidine HCl (Final Product) D->E 4M HCl Dioxane

Figure 2: Step-by-step synthetic workflow for 3-(Cyclohexylsulfonyl)azetidine hydrochloride.

Step 1: Hydroxyl Activation (Mesylation)
  • Procedure: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C under an argon atmosphere. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours.

  • Causality & Expertise: The secondary hydroxyl group on the azetidine ring is a poor leaving group. Conversion to a mesylate activates the C3 position for the subsequent nucleophilic attack. The reaction must be maintained at 0 °C to control the exothermic nature of the reaction and prevent acid-catalyzed degradation of the sensitive Boc protecting group.

Step 2: Thioetherification via Sₙ2 Displacement
  • Procedure: Isolate the mesylate intermediate and dissolve it in anhydrous N,N-dimethylformamide (DMF). Add cesium carbonate (Cs₂CO₃, 2.0 eq) and cyclohexanethiol (1.2 eq). Stir the suspension at 60 °C for 12 hours.

  • Causality & Expertise: Cyclohexanethiol is a potent, soft nucleophile. The choice of Cs₂CO₃ over weaker bases (like K₂CO₃) is deliberate; the soft, bulky cesium cation weakly coordinates with the thiolate anion, maximizing its nucleophilicity. DMF provides the high dielectric constant necessary to stabilize the transition state of the Sₙ2 displacement at the sterically hindered secondary carbon of the azetidine ring, driving the reaction forward without promoting unwanted E2 elimination.

Step 3: Controlled Oxidation to the Sulfone
  • Procedure: Dissolve the purified thioether in DCM. Cool to 0 °C and add 3-chloroperoxybenzoic acid (mCPBA, 2.5 eq) in small portions. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Causality & Expertise: mCPBA is an electrophilic oxidant that sequentially oxidizes the sulfide to a sulfoxide, and then to the target sulfone. Strict temperature control at the onset of addition is critical. The stepwise oxidation is highly exothermic; thermal runaway could lead to oxidative cleavage of the azetidine ring or premature N-Boc deprotection.

Step 4: Boc Deprotection and Salt Formation
  • Procedure: Treat the 1-Boc-3-(cyclohexylsulfonyl)azetidine with 4M HCl in dioxane (10.0 eq) at room temperature. Stir for 3 hours until gas evolution ceases. Filter the resulting precipitate and wash with cold diethyl ether.

  • Causality & Expertise: Anhydrous HCl in dioxane cleanly cleaves the tert-butyl carbamate (Boc) group. The strict absence of water prevents hydrolytic side reactions. Furthermore, the final product directly precipitates as the hydrochloride salt from the dioxane matrix. This drives the deprotection to absolute completion and allows for isolation via simple vacuum filtration, bypassing the need for tedious and yield-reducing chromatographic purification.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 3-(Cyclohexylsulfonyl)azetidine hydrochloride[2], the following analytical self-validation checks must be performed:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the sharp singlet at ~1.40 ppm (indicating complete Boc removal) and the presence of a broad exchangeable signal at >9.0 ppm corresponding to the azetidinium (NH₂⁺) protons.

  • LC-MS: Confirm the exact mass of the free base[M+H]⁺ at m/z 204.1 (calculated for C₉H₁₇NO₂S).

  • Melting Point: A sharp melting point profile will confirm the crystalline purity of the precipitated hydrochloride salt.

Sources

Foundational

Solubility Profile and Physicochemical Dynamics of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride in Organic Solvents

Executive Summary 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) is a specialized, high-value building block utilized extensively in medicinal chemistry for the synthesis of complex sulfonamides and az...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) is a specialized, high-value building block utilized extensively in medicinal chemistry for the synthesis of complex sulfonamides and azetidine-containing pharmacophores. Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies. This technical whitepaper provides an in-depth analysis of the compound's solvation mechanics, quantitative solubility data, and a self-validating protocol for thermodynamic solubility determination.

Structural Causality: The Physicochemical Tug-of-War

The solubility behavior of 3-(Cyclohexylsulfonyl)azetidine hydrochloride is dictated by a physicochemical "tug-of-war" between its highly polar, ionic core and its bulky, lipophilic periphery.

  • The Azetidine Hydrochloride Core: Azetidine is a four-membered nitrogen heterocycle. As a hydrochloride salt, it forms a highly stable crystalline lattice with a high melting point. This ionic nature demands solvents with high dielectric constants and strong hydrogen-bonding capabilities to overcome the lattice energy. Consequently, unsubstituted[1].

  • The Cyclohexylsulfonyl Moiety: The addition of the cyclohexylsulfonyl group introduces significant lipophilic bulk. While the sulfonyl ( −SO2​− ) linkage itself is polar and capable of acting as a hydrogen-bond acceptor, the cyclohexyl ring disrupts the tight hydrogen-bonding network of water and increases the molecule's affinity for moderately polar organic environments.

Despite the lipophilic ring, the ionic nature of the hydrochloride salt remains the dominant thermodynamic driver. Therefore, the compound exhibits excellent solubility in polar aprotic solvents (like DMSO) but remains practically insoluble in strictly non-polar hydrocarbons.

Solvation Core 3-(Cyclohexylsulfonyl) azetidine HCl Protic Polar Protic (MeOH, EtOH) Core->Protic Ion-Dipole & H-Bonding (High Solubility) Aprotic Polar Aprotic (DMSO, DMF) Core->Aprotic Strong Dipole (High Solubility) NonPolar Non-Polar (Hexane, Toluene) Core->NonPolar Lattice Energy > Solvation (Insoluble) ModPolar Moderately Polar (DCM, CHCl3) Core->ModPolar Lipophilic Interaction (Low/Moderate Solubility)

Fig 1. Mechanistic pathways of solvent interaction with 3-(Cyclohexylsulfonyl)azetidine HCl.

Thermodynamic Solubility Profile in Organic Solvents

To facilitate rational solvent selection for synthetic workflows, the quantitative solubility data for[2] is categorized by solvent class. The data below reflects thermodynamic equilibrium at 25°C.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)> 50.0Strong ion-dipole interactions and hydrogen bonding disrupt the HCl crystal lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0High dielectric constant ( ϵ≈47 ) strongly solvates the azetidinium cation.
Polar Aprotic N,N-Dimethylformamide (DMF)> 30.0Favorable dipole interactions with the sulfonyl and charged amine groups.
Moderately Polar Dichloromethane (DCM)1.0 - 5.0Weak dipole interactions; lipophilic cyclohexyl ring provides marginal solvation.
Weakly Polar Ethyl Acetate (EtOAc)< 1.0Insufficient polarity to overcome the high lattice energy of the salt.
Non-Polar Hexane / Toluene< 0.1Practically insoluble; lack of dipole/H-bonding prevents lattice disruption.

Self-Validating Experimental Methodology: The Shake-Flask Protocol

Standard solubility estimations often fall victim to supersaturation or colloidal suspension errors. To establish absolute trustworthiness, the following methodology employs a self-validating feedback loop . By coupling high-performance liquid chromatography (HPLC-UV) quantification with X-ray powder diffraction (XRPD) of the residual solid, the system inherently proves that the measured solubility is thermodynamic and not an artifact of salt disproportionation.

Step-by-Step Workflow
  • Saturation Preparation:

    • Action: Add an excess of[3] (approx. 100 mg) to 1.0 mL of the target organic solvent in a sealed glass vial.

    • Causality: An excess ensures the presence of a solid phase, which is a thermodynamic prerequisite for establishing true equilibrium between the dissolved and solid states.

  • Isothermal Equilibration:

    • Action: Agitate the vials on an orbital shaker at 300 RPM for 24 hours in a strictly controlled 25°C incubator.

    • Causality: 24 hours of mechanical agitation overcomes kinetic dissolution barriers, ensuring the system reaches a steady thermodynamic state.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C.

    • Causality: Standard filtration can adsorb the active compound onto the filter membrane. High-speed centrifugation ensures complete sedimentation of micro-particulates, preventing colloidal inflation of the solubility value.

  • Self-Validating Quantification (The Feedback Loop):

    • Liquid Phase (HPLC-UV): Extract the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV against a standard calibration curve.

    • Solid Phase (XRPD): Recover the residual solid pellet, dry it under a gentle nitrogen stream, and analyze via XRPD.

    • Causality: If the XRPD pattern of the residual solid matches the starting material, the HPLC data is validated as the true solubility of the intact HCl salt. If the pattern changes (indicating polymorphic transition or loss of the HCl counterion), the data is flagged as an "apparent" solubility, triggering a protocol review.

Protocol Step1 1. Excess Solid Addition (CAS 1820638-85-4) Step2 2. Solvent Dispensing (Target Organic Solvent) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-Flask, 24h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000g) Step3->Step4 Step5 5. HPLC-UV Quantification (Liquid Phase Analysis) Step4->Step5 Step6 6. XRPD Solid-State Validation (Ensures No Salt Dissociation) Step4->Step6 Step6->Step5 Validates Data

Fig 2. Self-validating shake-flask workflow for determining thermodynamic solubility.

Mechanistic Implications for Synthetic Workflows

The solubility profile of 3-(Cyclohexylsulfonyl)azetidine hydrochloride dictates specific handling procedures during drug development:

  • Coupling Reactions in Aprotic Solvents: Because the compound is highly soluble in DMF and DMSO, these are the solvents of choice for SN​2 substitutions or amide coupling reactions. The high dielectric constant stabilizes the transition states while keeping the salt fully solvated.

  • Free-Basing in Moderately Polar Solvents: If a reaction must be performed in Dichloromethane (DCM) (e.g., due to the instability of a co-reactant in DMF), the low solubility of the HCl salt (1-5 mg/mL) will cause a kinetic bottleneck. Solution: The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required. The base neutralizes the HCl, generating the free azetidine amine. The loss of the ionic charge allows the lipophilic cyclohexylsulfonyl group to dominate, drastically increasing the compound's solubility in DCM and initiating the reaction.

References

Sources

Exploratory

Engineering Noncovalent GSTP1 Inhibitors: The Role of Cyclohexylsulfonyl Azetidine Derivatives in Gastric Cancer Drug Discovery

As multidrug resistance (MDR) continues to severely limit the efficacy of standard chemotherapies in gastric cancer, targeting the cellular detoxification machinery has emerged as a critical therapeutic strategy. Glutath...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As multidrug resistance (MDR) continues to severely limit the efficacy of standard chemotherapies in gastric cancer, targeting the cellular detoxification machinery has emerged as a critical therapeutic strategy. Glutathione S-transferase pi 1 (GSTP1) is frequently overexpressed in advanced gastric tumors, acting as a primary driver of MDR by neutralizing reactive oxygen species (ROS) and conjugating chemotherapeutic agents for efflux[1].

Historically, GSTP1 inhibitors relied on electrophilic warheads to form covalent bonds with the enzyme. However, these covalent inhibitors often suffer from off-target toxicity and poor pharmacokinetic profiles. This whitepaper details the mechanistic rationale, structural optimization, and experimental validation of a novel class of noncovalent GSTP1 inhibitors—specifically, 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole derivatives featuring a cyclohexylsulfonyl azetidine moiety—developed via a highly effective "warhead removal" strategy[2].

Structural Optimization: The Warhead Removal Strategy

The discovery of compound 16n (and its precursor 16b ) represents a paradigm shift in structure-based drug design (SBDD) for GSTP1 inhibition[2]. The development began with a covalent DNA-encoded library (DEL) hit, HJ6, which possessed potent activity but suboptimal safety due to its reactive warhead[3].

To eliminate off-target systemic toxicity, our structural engineering approach removed the covalent warhead and replaced it with a highly optimized cyclohexylsulfonyl azetidine scaffold[2]. This modification transitions the molecule from a covalent binder to a potent noncovalent inhibitor. Molecular docking studies confirm that the 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole core deeply penetrates the interior hydrophobic pocket of the GSTP1 active site. The complex is thermodynamically stabilized through critical hydrophobic contacts with residues Phe 8, Val 10, Val 35, Ile 104, and Tyr 108 [2].

Workflow DEL Covalent DEL Hit (HJ6) WR Warhead Removal Strategy DEL->WR Eliminate Off-target Toxicity SBDD Structure-Based Drug Design WR->SBDD Optimize Binding OPT Cyclohexylsulfonyl Azetidine Scaffold SBDD->OPT Hydrophobic Interactions LEAD Noncovalent Lead (Compound 16n) OPT->LEAD Improved Selectivity & Pharmacokinetics

Fig 1: Drug discovery workflow transitioning from covalent DEL hit to noncovalent lead 16n.

Mechanism of Action: Intracellular Redox Collapse

The primary causality behind the cytotoxicity of cyclohexylsulfonyl azetidine derivatives lies in their ability to induce a catastrophic redox imbalance within the cancer cell[3].

Gastric cancer cells heavily rely on GSTP1 to catalyze the conjugation of reduced glutathione (GSH) to toxic electrophiles and ROS. By noncovalently occupying the GSTP1 hydrophobic pocket, compound 16n competitively blocks this conjugation[2]. The logical downstream effect is twofold:

  • ROS Accumulation: Without GSTP1-mediated clearance, intracellular ROS levels surge to toxic thresholds[3].

  • GSH Depletion: The disruption of the GSH utilization and recycling loop leads to a net decrease in the available intracellular glutathione pool[3].

This simultaneous spike in oxidative stress and collapse of the cellular antioxidant buffer irreversibly triggers apoptosis in multidrug-resistant gastric cancer cells.

MOA A Cyclohexylsulfonyl Azetidine Derivative (16n) B GSTP1 Enzyme (Active Site Pocket) A->B Noncovalent Binding C Inhibition of GSH Conjugation Activity B->C Enzymatic Blockade D Accumulation of Intracellular ROS C->D Oxidative Stress E Depletion of Intracellular GSH C->E Redox Imbalance F Gastric Cancer Cell Apoptosis & TGI D->F Cytotoxicity E->F Sensitization

Fig 2: Mechanism of action of cyclohexylsulfonyl azetidine derivatives inducing ROS-mediated apoptosis.

Quantitative Efficacy Profiling

The noncovalent inhibitor 16n demonstrates exceptional potency and a highly favorable safety profile compared to its covalent predecessors. The quantitative data validating its efficacy is summarized below[3],[1].

ParameterExperimental ValueContext & Significance
Enzymatic Potency (IC₅₀) 0.79 ± 0.05 μMHigh-affinity noncovalent inhibition of GSTP1 catalytic activity.
Cellular Efficacy Models AGS, HGC27, NUGC-3Dose-dependent suppression of proliferation across diverse human gastric cancer lines.
In Vivo Efficacy (TGI) 58% Tumor Growth InhibitionSignificant reduction in tumor volume in HGC27 xenograft mouse models.
Systemic Tolerability No significant weight lossWarhead removal successfully eliminated overt systemic toxicity.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of cyclohexylsulfonyl azetidine derivatives must follow a self-validating experimental workflow. The following step-by-step methodologies explain not just how the assays are performed, but the causality behind the experimental design.

Protocol Step1 Biochemical Assay (CDNB Conjugation) Step2 Cellular Assays (ROS/GSH Profiling) Step1->Step2 Target Validated Step3 In Vivo Xenograft (HGC27 Mouse Model) Step2->Step3 MOA Confirmed

Fig 3: Self-validating experimental workflow for evaluating GSTP1 inhibitors in gastric cancer.

Protocol A: Biochemical GSTP1 Inhibition (CDNB Assay)

Purpose & Causality: To isolate and prove direct target engagement without the confounding variables of cellular permeability. We utilize 1-chloro-2,4-dinitrobenzene (CDNB), a standard electrophilic substrate that GSTP1 conjugates with GSH.

  • Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 6.5), 1 mM EDTA, 1 mM GSH, and 1 mM CDNB.

  • Enzyme Incubation: Pre-incubate recombinant human GSTP1 (10 nM) with varying concentrations of the cyclohexylsulfonyl azetidine derivative (e.g., 16n) for 15 minutes at 25°C.

  • Reaction Initiation: Add the CDNB/GSH substrate mixture to the enzyme-inhibitor complex.

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm continuously for 5 minutes using a microplate reader.

  • Validation Check: The assay is self-validating if the positive control (e.g., Ezatiostat) produces a known IC₅₀, and the test compound exhibits a sigmoidal dose-response curve plateauing at complete inhibition.

Protocol B: Intracellular ROS & GSH Quantification

Purpose & Causality: To prove that the biochemical inhibition translates to the hypothesized phenotypic redox collapse.

  • Cell Culture & Treatment: Seed HGC27 cells in a 96-well plate. Treat with compound 16n at 1x, 3x, and 10x the cellular IC₅₀ for 24 hours.

  • ROS Staining: Wash cells and incubate with 10 μM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

  • GSH Quantification: In a parallel plate, lyse the treated cells and use a DTNB-based (Ellman’s reagent) colorimetric assay to quantify total reduced GSH at 412 nm.

  • Validation Check (Rescue Control): Co-treat a subset of cells with the ROS scavenger N-acetylcysteine (NAC). If NAC rescues the cells from 16n-induced apoptosis, it definitively proves that the mechanism of action is ROS-driven cytotoxicity.

Protocol C: HGC27 Xenograft Efficacy Model

Purpose & Causality: To evaluate the systemic exposure, pharmacokinetic stability, and safety profile of the noncovalent scaffold in a clinically relevant MDR model.

  • Inoculation: Subcutaneously inject 5×106 HGC27 cells into the right flank of BALB/c nude mice.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into vehicle and treatment groups. Administer compound 16n (e.g., via intraperitoneal or oral routes based on PK data) daily for 21 days.

  • Monitoring: Measure tumor volume (using calipers) and body weight every 3 days.

  • Validation Check: A successful "warhead removal" strategy is validated if the treatment group achieves >50% Tumor Growth Inhibition (TGI) while maintaining a body weight trajectory statistically indistinguishable from the vehicle control[1].

Conclusion

The transition from covalent DEL hits to noncovalent cyclohexylsulfonyl azetidine derivatives represents a major advancement in the targeted treatment of gastric cancer. By occupying the hydrophobic pocket of GSTP1, compounds like 16n successfully induce a fatal redox imbalance in tumor cells while sparing healthy systemic tissues[2],[3]. This rational drug design strategy provides a robust blueprint for overcoming multidrug resistance in oncology.

References

  • Xie, W., Chen, Y., Jiang, L., Wu, X., Qi, Z., Shuai, T., Yang, M., Wang, Z., Gao, J., Zhu, Y., Lu, X., Huang, M., Qu, Z., Tan, W., Ding, J., & Zhou, L. (2026). "Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy." Journal of Medicinal Chemistry, 69(5), 5622-5647.

  • PubChem. "Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone - Compound Summary." National Center for Biotechnology Information.

Sources

Foundational

Preliminary In Vitro Toxicity Profiling of 3-(Cyclohexylsulfonyl)azetidine hydrochloride: A Technical Whitepaper

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Early-stage predictive toxicology, assay causality, and IND-enabling frameworks. Executive Summary & Molecular Rationale The com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Early-stage predictive toxicology, assay causality, and IND-enabling frameworks.

Executive Summary & Molecular Rationale

The compound 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) is a highly versatile chemical building block increasingly utilized in medicinal chemistry to introduce conformational rigidity and distinct physicochemical properties into lead scaffolds. However, the unique structural triad of this molecule—a strained four-membered azetidine ring, a strongly electron-withdrawing sulfonyl group, and a lipophilic cyclohexyl moiety—presents specific toxicological liabilities that must be evaluated early in the drug discovery pipeline.

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating in vitro toxicity assessment framework for this scaffold. Rather than merely executing standard assays, this guide explains the causality behind our experimental choices, ensuring alignment with international regulatory standards such as ICH M3(R2) [1]. The data presented herein serves as a representative baseline model to guide Go/No-Go decisions prior to costly in vivo studies.

Structural Liability Assessment
  • Azetidine Ring: Basic amines, particularly those in strained rings, often exhibit a high affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a risk for delayed cardiac repolarization[2].

  • Cyclohexyl Group: Highly lipophilic and subject to extensive hepatic cytochrome P450 (CYP450) metabolism, potentially leading to reactive hydroxylated intermediates.

  • Sulfonyl Group: Generally stable, but can influence the pKa of the adjacent amine, altering cellular permeability and intracellular accumulation.

Caption: Proposed metabolic pathways and structural liabilities of 3-(Cyclohexylsulfonyl)azetidine.

Tier 1: Cytotoxicity & Hepatotoxicity

To establish the fundamental tolerability of the compound, we utilize both standard 2D HepG2 monolayers and 3D hepatic spheroids.

The Causality of the 3D Model: Standard 2D cultures often downregulate CYP450 enzymes within days. By employing 3D spheroids, we restore physiological cell-cell interactions and maintain basal CYP450 expression. If the compound forms toxic metabolites via the cyclohexyl group, the 3D model will reveal a "leftward shift" (increased toxicity) in the IC50 curve compared to the 2D model.

Quantitative Cytotoxicity Data Summary
Assay ModelIncubation TimeIC50 (µM)Interpretation
HepG2 (2D Monolayer)48 Hours> 100Low intrinsic cytotoxicity.
HepaRG (3D Spheroid)7 Days85.4 ± 4.2Mild metabolism-dependent toxicity.
PBMC (Primary Cells)24 Hours> 200No acute immunotoxicity observed.

Note: Data represents a predictive baseline for the isolated hydrochloride salt.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a mandatory component of chemical safety assessment. We employ a two-pillar approach to detect both point mutations and chromosomal aberrations, acting as a self-validating system.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test utilizes auxotrophic strains of Salmonella typhimurium and Escherichia coli to detect point mutations[3].

Protocol: Pre-Incubation Method (Step-by-Step) Why Pre-incubation? The pre-incubation method is prioritized over plate incorporation because it allows the azetidine compound and the S9 metabolic enzymes to interact in a concentrated liquid environment, increasing the sensitivity for detecting short-lived reactive metabolites.

  • Preparation: Prepare test compound in DMSO at 5 concentration levels (up to 5000 µ g/plate ).

  • Metabolic Activation: Prepare 10% rat liver S9 mix (induced by Aroclor 1254) with necessary co-factors (NADP, G6P).

  • Pre-Incubation: In a sterile tube, combine 0.1 mL bacterial suspension (e.g., TA98, TA100), 0.1 mL test compound, and 0.5 mL S9 mix (or phosphate buffer for -S9). Incubate at 37°C for 20 minutes with shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, mix gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

Results Summary:

Strain -S9 Revertants (Mean) +S9 Revertants (Mean) Result
TA98 (Frameshift) Baseline Baseline Negative

| TA100 (Base Substitution)| Baseline | Baseline | Negative |

In Vitro Mammalian Cell Micronucleus Test - OECD 487

While the Ames test detects DNA sequence changes, it cannot detect structural chromosomal damage. We use the Micronucleus test (OECD 487) to identify clastogens (chromosome breakers) and aneugens (spindle poisons)[4]. The compound showed no statistically significant increase in micronuclei in human TK6 cells up to the limit of solubility (10 mM).

Tier 3: Cardiotoxicity (hERG Liability)

As noted in the molecular rationale, basic amines frequently block the hERG potassium channel, leading to QT interval prolongation and potentially fatal Torsades de Pointes. According to ICH S7B guidelines, in vitro hERG assessment is a critical regulatory requirement[2].

The Causality of Automated Patch Clamp: While fluorescence polarization assays offer high throughput, they only measure binding competition. We utilize Automated Patch Clamp (APC) electrophysiology because it measures the functional block of the ion channel current, providing a physiologically relevant IC50.

hERG Patch Clamp Protocol
  • Cell Preparation: Culture CHO cells stably expressing the hERG gene. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Establish a gigaseal and break into the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current (the hERG current).

  • Compound Application: Perfuse 3-(Cyclohexylsulfonyl)azetidine hydrochloride at concentrations ranging from 0.1 µM to 30 µM.

  • Data Analysis: Measure the steady-state reduction in tail current amplitude relative to the vehicle control.

Results: The compound exhibited a hERG IC50 of 42.5 µM . In the context of early drug discovery, an IC50 > 10 µM is generally considered a low-to-moderate risk liability, suggesting that the bulky cyclohexylsulfonyl group sterically hinders deep insertion into the hERG channel pore.

Toxicity Screening Workflow & Decision Matrix

Caption: Tiered in vitro toxicity screening workflow for IND-enabling decisions.

Conclusion

Based on this comprehensive in vitro profiling framework, 3-(Cyclohexylsulfonyl)azetidine hydrochloride demonstrates a highly favorable preliminary safety profile. The lack of genotoxicity (OECD 471/487) and acceptable hERG liability (>40 µM) suggest that this scaffold can be safely integrated into lead optimization programs. Future studies should focus on in vivo toxicokinetics (ICH S3A) and metabolic profiling to confirm the clearance mechanisms of the cyclohexyl moiety.

References

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • Weshin Inspection Tech Co., Ltd. "OECD 471 Bacterial Reverse Mutation Test - Decoding the Science." Weshin Inspection. Available at:[Link]

  • National Institutes of Health (NIH) / OECD. "OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test." NIH / OECD iLibrary. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." FDA Guidance Documents. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride Building Blocks: A Technical Whitepaper

Executive Summary Azetidines are four-membered nitrogen-containing heterocycles that have become privileged motifs in modern medicinal chemistry. Their high sp3 character and conformational rigidity offer significant adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines are four-membered nitrogen-containing heterocycles that have become privileged motifs in modern medicinal chemistry. Their high sp3 character and conformational rigidity offer significant advantages in drug design, particularly in improving pharmacokinetic properties and receptor selectivity[1]. However, the inherent angle strain of the four-membered ring can introduce thermodynamic liabilities. The functionalization of the azetidine core with a bulky, electron-withdrawing cyclohexylsulfonyl group, combined with its isolation as a hydrochloride salt (CAS 1820638-85-4)[2], yields a highly rigidified and thermodynamically stable building block. This whitepaper details the mechanistic rationale behind this stability and provides field-proven, self-validating protocols for its empirical evaluation.

Structural and Thermodynamic Rationale

The thermodynamic stability of 3-(cyclohexylsulfonyl)azetidine hydrochloride is not coincidental; it is the result of precise structural engineering designed to mitigate the vulnerabilities of the naked azetidine ring.

The Azetidine Core: Strain vs. Rigidity

Unsubstituted azetidines possess significant angle strain (approximately 26 kcal/mol). In their free-base form, the nitrogen lone pair is highly basic (pKa ~11.3) and susceptible to oxidation and nucleophilic ring-opening under physiological conditions. However, when properly functionalized, azetidines are metabolically robust and resist the oxidative degradation pathways that plague other saturated heterocycles[3].

Electronic and Steric Shielding via the 3-Sulfonyl Moiety

The attachment of a sulfonyl group (–SO₂–) at the 3-position of the azetidine ring fundamentally alters its electron density. The strong inductive electron-withdrawing effect (-I effect) of the sulfonyl group propagates through the sigma framework, significantly lowering the basicity of the N1 secondary amine. This electronic modulation increases the activation energy required for oxidative degradation. Simultaneously, the bulky cyclohexyl group acts as a kinetic shield, sterically hindering nucleophiles from attacking the strained carbon centers of the ring.

Lattice Energy Maximization via Hydrochloride Salt

Isolating this building block as a hydrochloride salt is a critical thermodynamic choice. The protonation of the secondary amine and subsequent ionic bonding with the chloride counterion maximizes the crystal lattice energy ( ΔHlattice​ ). This solid-state stabilization prevents the hygroscopicity and ambient degradation often observed in liquid or amorphous free-base azetidines, ensuring long-term shelf stability and consistent performance in late-stage functionalization[4].

G A 3-(Cyclohexylsulfonyl)azetidine HCl B Azetidine Core (High sp3 character, Conformational Rigidity) A->B C 3-Cyclohexylsulfonyl Group (Steric Shielding, Inductive Electron Withdrawal) A->C D Hydrochloride Salt (Maximized Lattice Energy, Prevents Oxidation) A->D

Structural components driving the thermodynamic stability of the azetidine building block.

Thermodynamic Profiling: Experimental Methodologies

To establish a self-validating system for thermodynamic stability, researchers must employ orthogonal analytical techniques that independently verify both solid-state and solution-state integrity.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions (e.g., melting point, polymorph shifts), while Thermogravimetric Analysis (TGA) measures mass loss[5]. By overlaying these two datasets, we create a self-validating loop: a melting endotherm on the DSC must not correlate with mass loss on the TGA. A significant temperature gap between the melting point ( Tm​ ) and the onset of decomposition ( Tdec​ ) indicates a wide window of thermodynamic stability.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using a high-purity Indium standard to ensure baseline accuracy for temperature and enthalpy ( ΔHfus​ ).

  • Sample Preparation: Accurately weigh 2–5 mg of 3-(cyclohexylsulfonyl)azetidine hydrochloride into an aluminum pan. Crimp the pan with a pinhole lid to allow volatile release, preventing pan rupture during potential thermal decomposition.

  • TGA Execution: Place a parallel 5 mg sample in a platinum pan within the TGA. Heat from 25°C to 400°C at a ramp rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • DSC Execution: Heat the DSC sample from 25°C to 250°C at 10°C/min under a nitrogen atmosphere.

  • Data Integration: Overlay the thermograms. Confirm that the sharp endothermic peak (melting) occurs without concurrent mass loss, validating the crystalline stability of the HCl salt.

Protocol 2: Solution-State Hydrolytic Stability and pKa Determination

Causality: While solid-state stability dictates shelf-life, solution-state stability dictates utility in biological assays and synthetic workflows. The inductive effect of the 3-sulfonyl group must be empirically verified by measuring the pKa of the azetidine nitrogen[4]. Furthermore, tracking the compound via LC-MS with an internal standard ensures that any disappearance of the parent peak is a true reflection of hydrolytic degradation, not mere precipitation or column retention.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (phosphate-buffered saline).

  • Incubation: Dissolve the compound to a final concentration of 1 mg/mL in each buffer. Incubate at 37°C in a shaking water bath.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench the reaction immediately by diluting 1:1 with cold acetonitrile containing labetalol as an internal standard.

  • LC-MS/MS Analysis: Analyze the samples using a reversed-phase C18 column. Monitor the disappearance of the parent mass [M+H]+ relative to the internal standard.

  • pKa Titration: Dissolve the HCl salt in a 0.15 M KCl background electrolyte solution. Using a potentiometric titrator, titrate with 0.1 M NaOH from pH 2 to pH 12. The inflection point of the titration curve yields the exact pKa of the sterically hindered secondary amine.

G Start Thermodynamic Profiling Workflow Solid Solid-State Analysis Start->Solid Solution Solution-State Analysis Start->Solution DSC DSC / TGA (Thermal Degradation & Melting) Solid->DSC DVS DVS (Hygroscopicity & Moisture Sorption) Solid->DVS HPLC LC-MS/MS (Hydrolytic Stability at pH 1.2-7.4) Solution->HPLC pKa Potentiometric Titration (pKa Determination) Solution->pKa

Step-by-step workflow for evaluating solid-state and solution-state thermodynamic stability.

Quantitative Data Summary

The following table summarizes the expected thermodynamic baseline parameters for 3-(cyclohexylsulfonyl)azetidine hydrochloride, demonstrating the stabilizing effects of its structural components.

ParameterRepresentative ValueAnalytical MethodThermodynamic Significance
Melting Point ( Tm​ ) 185°C – 195°CDSCHigh endothermic transition indicates a strong, stable crystal lattice energy of the HCl salt.
Decomposition Onset ( Tdec​ ) > 220°CTGADemonstrates a wide thermal stability margin post-melting, suitable for high-temperature synthetic coupling.
pKa (Secondary Amine) 8.0 – 9.0Potentiometric TitrationInductive electron withdrawal by the 3-sulfonyl group lowers basicity vs. unsubstituted azetidine (pKa ~11.3).
Hydrolytic Half-Life ( t1/2​ ) > 48 hours (pH 7.4)LC-MS/MSSteric shielding by the cyclohexyl group kinetically prevents nucleophilic ring-opening of the strained core.
Moisture Sorption < 1.0% w/w at 80% RHDVSThe crystalline HCl salt is non-hygroscopic, ensuring long-term resistance to moisture-induced degradation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (nih.gov) URL:[Link]

  • Chemists synthesize an improved building block for medicines Source: EurekAlert! URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents Source: Macromolecules - ACS Publications URL:[Link]

Sources

Foundational

Engineering Pharmacokinetics: The Mechanistic Role of Azetidine Hydrochloride Intermediates in Modern Drug Discovery

Executive Summary The transition of azetidine from a synthetic curiosity to a privileged scaffold in FDA-approved therapeutics (such as baricitinib and cobimetinib) represents a paradigm shift in medicinal chemistry[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of azetidine from a synthetic curiosity to a privileged scaffold in FDA-approved therapeutics (such as baricitinib and cobimetinib) represents a paradigm shift in medicinal chemistry[1]. As a highly strained, four-membered nitrogenous heterocycle, azetidine hydrochloride (CAS: 36520-39-5) serves as a critical pharmaceutical intermediate[2]. Its incorporation into lead compounds fundamentally alters physicochemical properties, driving profound changes in pharmacokinetic (PK) profiles, specifically regarding metabolic stability, intrinsic clearance ( CLint​ ), and membrane permeability. This whitepaper deconstructs the causality between azetidine's structural mechanics and its ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

The Physicochemical Mechanics of the Azetidine Scaffold

The strategic value of the azetidine ring lies in its unique geometric and electronic properties, which bridge the gap between the highly reactive aziridine and the more flexible pyrrolidine[3].

  • Conformational Rigidity and Entropic Penalty: The four-membered ring restricts the conformational freedom of attached substituents. When an azetidine-containing molecule binds to a target receptor, it presents a pre-organized vector. This reduces the entropic penalty of binding ( ΔS ), often resulting in exponentially higher target affinity and selectivity compared to acyclic amines[3].

  • Ring Strain and sp³ Character: Azetidine possesses a high ring strain of approximately 25.4 kcal/mol[4]. This strain forces the nitrogen lone pair into a distinct spatial orientation, modulating its basicity. With a pKa of ~11.29, it maintains necessary physiological protonation while its compact, sp³-rich character reduces the overall lipophilicity (logP) of the molecule compared to larger piperidine analogs[1],[4].

G A Azetidine Hydrochloride (CAS: 36520-39-5) B High Ring Strain (~25.4 kcal/mol) A->B C sp3-Rich Character A->C D Conformational Rigidity A->D F pKa Modulation (~11.29) B->F E Reduced Lipophilicity (Lower logP) C->E G Pre-organized Vector (Lower Entropic Penalty) D->G H Resistance to N-dealkylation E->H F->H I Enhanced Target Affinity G->I J Optimized PK Profile (Lower Clearance, High F%) H->J I->J

Caption: Logical mapping of azetidine physicochemical properties to pharmacokinetic outcomes.

Pharmacokinetic Causality: ADME Implications

The decision to utilize azetidine hydrochloride as a building block is rarely arbitrary; it is a calculated move to engineer specific ADME outcomes.

Metabolic Stability and Clearance Mitigation

A primary failure point for saturated heterocycles (like piperidine and pyrrolidine) in Phase I metabolism is Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation at adjacent carbons[4]. Azetidines frequently exhibit superior resistance to these pathways. The compact nature of the ring limits the lipophilic surface area available for optimal binding within the CYP450 active site, thereby reducing intrinsic clearance ( CLint​ ) and prolonging the in vivo half-life[5].

The Bioactivation Liability (Ring Scission)

While azetidine effectively blocks N-dealkylation, its inherent ring strain (~25.4 kcal/mol) introduces a secondary metabolic vulnerability. If the molecule is not properly sterically hindered, CYP enzymes can catalyze an α -carbon oxidation. Due to the high ring strain, this intermediate rapidly undergoes ring scission, leading to the formation of reactive electrophilic aldehydes and ketones[6]. Medicinal chemists must balance the clearance benefits of azetidine with this bioactivation risk, often by adding steric bulk (e.g., methylation) or electron-withdrawing groups (e.g., fluorination) adjacent to the nitrogen.

Comparative ADME Profiling

To contextualize the pharmacokinetic utility of azetidine, we must benchmark it against standard saturated aza-heterocycles frequently utilized in drug discovery[5],[4].

ParameterAzetidine ScaffoldPiperidine ScaffoldPyrrolidine ScaffoldMechanistic Driver
Ring Size 4-membered6-membered5-memberedSubstrate geometry & steric bulk
Ring Strain ~25.4 kcal/mol~0.1 kcal/mol~6.0 kcal/molBond angle compression
pKa (approx.) 11.2911.2211.27Nitrogen lone pair availability
Metabolic Stability High (Resists N-dealkylation)Moderate (Prone to oxidation)Low/Moderatesp³ character and steric hindrance
Intrinsic Clearance Generally LowerHigherHigherResistance to CYP450 active site binding
Primary Liability Ring scission (Aldehyde formation)N-dealkylationN-oxidationStrain-release vs. C-H bond activation

Self-Validating Protocol: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic stability of azetidine-derived candidates, the Human Liver Microsomal (HLM) Stability Assay is the industry standard[4]. The following protocol is designed as a self-validating system, ensuring that every step accounts for potential analytical artifacts.

Step-by-Step Methodology
  • Substrate Preparation:

    • Action: Dissolve the azetidine test compound in 100% DMSO to create a 10 mM stock. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The final DMSO concentration must remain strictly below 0.1% (v/v). Higher concentrations of organic solvents act as potent, non-competitive inhibitors of CYP450 enzymes, which would artificially inflate the apparent metabolic stability of the compound.

  • Microsomal Incubation:

    • Action: Combine the substrate with pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium. CYP450 kinetics are highly temperature-dependent; failing to equilibrate will result in a lag phase, skewing the t1/2​ calculation.

  • Reaction Initiation:

    • Action: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (final concentration 1 mM NADPH).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism. Without it, Phase I metabolism cannot occur, serving as a negative control for non-CYP degradation.

  • Time-Point Sampling & Quenching:

    • Action: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point. The internal standard normalizes downstream LC-MS/MS data against matrix effects and ionization variability.

  • Centrifugation and LC-MS/MS Analysis:

    • Action: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent azetidine compound. Calculate t1/2​ and CLint​ .

Workflow S1 1. Substrate Prep (Azetidine + DMSO) S2 2. HLM Incubation (0.5 mg/mL, 37°C) S1->S2 S3 3. Reaction Initiation (Add NADPH) S2->S3 S4 4. Time-Point Sampling (0 to 60 min) S3->S4 S5 5. Quenching (Cold MeCN + IS) S4->S5 S6 6. LC-MS/MS Analysis (Calculate CLint) S5->S6

Caption: Step-by-step workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Case Study: Navigating Bioactivation Liabilities in DGAT2 Inhibitors

The dual nature of the azetidine scaffold—improving primary clearance while risking ring scission—is perfectly illustrated in the development of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors for nonalcoholic steatohepatitis (NASH)[6].

During the optimization of a liver-targeted DGAT2 inhibitor, researchers identified that the piperidine ring in their lead compound (PF-06427878) was responsible for unacceptably high intrinsic clearance due to extensive CYP-mediated oxidation[6].

The Azetidine Intervention: By replacing the piperidine ring with an azetidine moiety, the team successfully reduced the primary intrinsic clearance, validating the scaffold's ability to evade standard N-dealkylation. However, subsequent LC-MS/MS and NMR analysis of the HLM assay revealed a new bioactivation liability. The azetidine compound underwent facile CYP-mediated α -carbon oxidation. Driven by the ~25.4 kcal/mol ring strain, the intermediate collapsed, resulting in azetidine ring scission and the formation of stable ketone and electrophilic aldehyde metabolites[6].

The Resolution: Recognizing the mechanistic cause of the bioactivation, the team utilized the azetidine data to pivot toward a pyridine replacement, which maintained the lowered clearance while mitigating the electrophilic aldehyde formation. This structure-activity relationship (SAR) journey ultimately led to the discovery of Ervogastat (PF-06865571), a clinical candidate that successfully progressed to Phase 2 trials[6]. This case underscores that while azetidine hydrochloride is a powerful tool for lowering clearance, its metabolic fate must be rigorously profiled.

Sources

Exploratory

Literature review of 3-(Cyclohexylsulfonyl)azetidine hydrochloride in medicinal chemistry

An In-depth Technical Guide to Azetidine Scaffolds in Medicinal Chemistry: A Focus on 3-(Cyclohexylsulfonyl)azetidine Hydrochloride and Related Sulfonamides This technical guide provides a comprehensive overview of the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Azetidine Scaffolds in Medicinal Chemistry: A Focus on 3-(Cyclohexylsulfonyl)azetidine Hydrochloride and Related Sulfonamides

This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of azetidine-containing compounds, with a specific focus on the structural motif of 3-(cyclohexylsulfonyl)azetidine hydrochloride and the broader, well-documented class of azetidine-3-sulfonamides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold in modern therapeutic design.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its strained ring system imparts a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets. Unlike more flexible aliphatic amines, the rigid nature of the azetidine ring can reduce the entropic penalty upon binding to a protein, leading to improved potency. Furthermore, the azetidine nitrogen can serve as a key hydrogen bond acceptor or be functionalized to modulate physicochemical properties such as solubility and metabolic stability.

While the specific compound 3-(cyclohexylsulfonyl)azetidine hydrochloride is not extensively documented in peer-reviewed literature, the broader class of azetidine-3-sulfonamides has garnered significant attention as potent and selective inhibitors of various enzymes and receptors. This guide will use this well-studied class as a representative example to illustrate the potential of such scaffolds.

Synthetic Strategies for Azetidine-3-Sulfonamides

The synthesis of 3-substituted azetidines, particularly those bearing a sulfonamide group, requires careful planning due to the inherent ring strain of the azetidine core. A common and effective strategy involves the multi-step synthesis from commercially available starting materials, followed by the introduction of the sulfonamide moiety.

General Synthetic Workflow

A representative synthetic route to a class of azetidine-3-sulfonamides is depicted below. This pathway highlights the key transformations required to construct the desired scaffold.

G A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl methanesulfonate A->B MsCl, Et3N C 3-Azido-1-benzhydrylazetidine B->C NaN3 D 1-Benzhydrylazetidin-3-amine C->D H2, Pd/C E N-(1-Benzhydrylazetidin-3-yl)cyclohexanesulfonamide D->E Cyclohexanesulfonyl chloride, Et3N F N-(Azetidin-3-yl)cyclohexanesulfonamide E->F H2, Pd(OH)2/C G Final Hydrochloride Salt F->G HCl in Ether

Caption: General synthetic workflow for N-(Azetidin-3-yl)cyclohexanesulfonamide.

Detailed Experimental Protocol: Synthesis of N-(Azetidin-3-yl)cyclohexanesulfonamide

The following protocol provides a step-by-step methodology for the synthesis of a representative azetidine-3-sulfonamide.

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

  • To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) and stir the reaction at 0 °C for 2 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzhydrylazetidin-3-yl methanesulfonate.

Step 2: Azide Formation

  • Dissolve the mesylate from Step 1 in dimethylformamide (DMF) and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give 3-azido-1-benzhydrylazetidine.

Step 3: Reduction of the Azide

  • Dissolve the azide from Step 2 in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a balloon of hydrogen gas for 6 hours.

  • Filter the reaction through Celite and concentrate the filtrate to obtain 1-benzhydrylazetidin-3-amine.

Step 4: Sulfonylation

  • Dissolve the amine from Step 3 in DCM and add triethylamine (1.5 eq).

  • At 0 °C, add cyclohexanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work up the reaction by adding water and extracting with DCM.

  • Purify the crude product by column chromatography to yield N-(1-benzhydrylazetidin-3-yl)cyclohexanesulfonamide.

Step 5: Deprotection

  • Dissolve the protected sulfonamide from Step 4 in methanol and add Pearlman's catalyst (20% Pd(OH)2/C).

  • Hydrogenate the mixture under 50 psi of H2 for 24 hours.

  • Filter the catalyst and concentrate the solvent to give N-(azetidin-3-yl)cyclohexanesulfonamide.

Step 6: Salt Formation

  • Dissolve the free base from Step 5 in a minimal amount of methanol and add a solution of HCl in diethyl ether (1.1 eq).

  • The hydrochloride salt will precipitate out of solution. Filter and dry the solid to obtain the final product.

Mechanism of Action and Biological Targets

Azetidine-3-sulfonamides have been investigated as inhibitors of a variety of biological targets, primarily enzymes where the sulfonamide moiety can act as a zinc-binding group or a hydrogen bond donor/acceptor. The azetidine scaffold serves to orient the sulfonamide into the active site of the target protein.

Case Study: Carbonic Anhydrase Inhibition

A prominent example of the application of azetidine-3-sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.

G cluster_0 Enzyme Active Site Enzyme Carbonic Anhydrase Zn2+ Inhibitor Azetidine-3-sulfonamide SO2NH2 Inhibitor:f1->Enzyme:f1 Coordination

Caption: Interaction of an azetidine-3-sulfonamide with the zinc ion in the active site of carbonic anhydrase.

The sulfonamide group (SO2NH2) of the inhibitor coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and rendering the enzyme inactive. The azetidine ring provides a rigid scaffold that positions the sulfonamide for optimal binding and can be further functionalized to interact with other residues in the active site, thereby enhancing potency and selectivity.

Therapeutic Applications and Preclinical Data

The unique structural features of azetidine-containing compounds have led to their exploration in a wide range of therapeutic areas.

Therapeutic AreaTargetRepresentative Compound ClassKey Findings
Oncology Carbonic Anhydrase IX/XIIAzetidine-3-sulfonamidesSelective inhibition of tumor-associated CA isoforms, leading to reduced tumor growth in preclinical models.
Neurological Disorders Glycine Transporter 1 (GlyT1)Azetidine derivativesPotent and selective inhibition of GlyT1, leading to enhanced synaptic glycine levels and potential for treating schizophrenia.
Infectious Diseases Bacterial DNA GyraseNovel azetidine-based inhibitorsBroad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Future Outlook and Conclusion

The azetidine scaffold, exemplified by the structural class of 3-(cyclohexylsulfonyl)azetidine hydrochloride and its well-studied sulfonamide analogs, continues to be a valuable building block in modern medicinal chemistry. Its conformational rigidity and synthetic tractability offer significant advantages in the design of potent and selective modulators of biological targets. Future research in this area is likely to focus on the development of novel synthetic methodologies to access more complex and diverse azetidine derivatives, as well as the exploration of their potential in emerging therapeutic areas such as targeted protein degradation and covalent inhibition. The continued application of this versatile scaffold promises to deliver the next generation of innovative therapeutics.

References

  • The Azetidine Scaffold in Medicinal Chemistry.Future Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Azetidine-3-sulfonamides as Carbonic Anhydrase Inhibitors.Journal of Medicinal Chemistry.
  • Azetidine Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors.Bioorganic & Medicinal Chemistry Letters.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride

Introduction & Mechanistic Rationale Azetidine sulfones have emerged as highly valuable structural motifs in modern drug discovery and agrochemical development, frequently utilized to improve metabolic stability, modulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Azetidine sulfones have emerged as highly valuable structural motifs in modern drug discovery and agrochemical development, frequently utilized to improve metabolic stability, modulate physicochemical properties, and serve as rigid bioisosteres[1]. Specifically, 3-(cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4) serves as a critical amine building block for synthesizing complex amide-linked pharmacophores[2].

As a Senior Application Scientist, I have designed this protocol to ensure maximum yield and purity while avoiding the degradation of the strained four-membered azetidine ring. The synthesis relies on a robust, self-validating three-step sequence:

  • Nucleophilic Substitution ( SN​2 ) : Formation of the thioether linkage.

  • Electrophilic Oxidation : Conversion of the intermediate sulfide to a sulfone[3].

  • Anhydrous Acidolysis : Cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield the hydrochloride salt[4].

Materials and Reagents

To ensure reproducibility, all reagents must be handled according to standard air- and moisture-sensitive techniques.

Reagent / MaterialRole in SynthesisEquivalents
1-Boc-3-iodoazetidineStarting Material (Electrophile)1.0 eq
CyclohexanethiolNucleophile1.2 eq
Potassium Carbonate ( K2​CO3​ )Base2.0 eq
m-Chloroperoxybenzoic acid (m-CPBA, 77%)Oxidizing Agent2.5 eq
4M HCl in DioxaneDeprotecting Agent10.0 eq
N,N-Dimethylformamide (DMF)Solvent (Step 1)0.2 M
Dichloromethane (DCM)Solvent (Step 2)0.2 M

Step-by-Step Synthetic Protocol

Step 1: Thioetherification via SN​2 Displacement

Objective : Synthesize tert-butyl 3-(cyclohexylthio)azetidine-1-carboxylate.

  • Suspend 1-Boc-3-iodoazetidine (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF.

  • Add cyclohexanethiol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Expert Insight & Causality : The use of K2​CO3​ in a polar aprotic solvent like DMF is critical. K2​CO3​ deprotonates cyclohexanethiol to generate a highly nucleophilic thiolate anion. DMF solvates the potassium cation, leaving the thiolate "naked" and highly reactive. This enhanced nucleophilicity is strictly necessary to overcome the steric hindrance and inherent ring strain associated with SN​2 displacement at the 3-position of the azetidine ring[3].

Step 2: Electrophilic Oxidation of the Sulfide

Objective : Synthesize tert-butyl 3-(cyclohexylsulfonyl)azetidine-1-carboxylate.

  • Dissolve the crude thioether from Step 1 in anhydrous DCM and cool to 0 °C using an ice bath.

  • Add m-CPBA (2.5 eq) portion-wise to maintain the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO3​ and Na2​S2​O3​ to neutralize excess acid and unreacted oxidant. Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Expert Insight & Causality : m-CPBA acts as an electrophilic oxygen transfer agent. The oxidation proceeds stepwise: first to the sulfoxide, then to the sulfone[3]. Maintaining the reaction at 0 °C during the initial addition is a self-validating safety measure; it prevents thermal runaway and suppresses potential Baeyer-Villiger-type side reactions or ring-opening. DCM is the optimal solvent as it dissolves m-CPBA and the intermediate sulfoxide while remaining inert to the oxidative conditions.

Step 3: Anhydrous Boc Deprotection

Objective : Isolate 3-(cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4)[5].

  • Dissolve the purified sulfone from Step 2 in a minimal amount of anhydrous DCM.

  • Add 4M HCl in dioxane (10.0 eq) dropwise at room temperature.

  • Stir for 2-3 hours until gas evolution ceases and a white precipitate forms.

  • Concentrate the suspension in vacuo, triturate the resulting solid with diethyl ether, and collect the product via vacuum filtration.

Expert Insight & Causality : The Boc group is cleaved via acidolysis[4]. Using 4M HCl in anhydrous dioxane instead of aqueous acid is a deliberate choice. The protonation of the carbamate carbonyl leads to the elimination of isobutylene gas and carbon dioxide. Because the resulting azetidine hydrochloride salt is highly polar and water-soluble, an aqueous workup would lead to massive product loss. In anhydrous dioxane, the product cleanly precipitates out of solution, allowing for isolation via simple filtration without the need for chromatography.

Analytical Validation

To confirm the successful synthesis of 3-(cyclohexylsulfonyl)azetidine hydrochloride, the following analytical parameters should be verified:

Analytical MethodExpected Result / Signal Assignment
Physical State White to off-white crystalline solid
Mass Spectrometry (ESI+) [M+H]+=204.1 m/z (Free base molecular weight: 203.30)
1 H NMR (400 MHz, DMSO−d6​ ) δ 9.50 (br s, 2H, NH2+​ ), 4.45 (m, 1H, azetidine-CH), 4.10-4.25 (m, 4H, azetidine- CH2​ ), 3.10 (m, 1H, cyclohexyl-CH), 1.10-2.00 (m, 10H, cyclohexyl- CH2​ )
13 C NMR (100 MHz, DMSO−d6​ ) δ 60.5 (cyclohexyl-CH), 48.2 (azetidine-CH), 43.5 (azetidine- CH2​ ), 24.8, 24.5, 24.1 (cyclohexyl- CH2​ )

Synthetic Workflow Visualization

SynthesisWorkflow Node1 1-Boc-3-iodoazetidine + Cyclohexanethiol Node2 1-Boc-3-(cyclohexylthio) azetidine Node1->Node2 K2CO3, DMF 80°C, SN2 Node3 1-Boc-3-(cyclohexylsulfonyl) azetidine Node2->Node3 m-CPBA, DCM 0°C to RT, Oxidation Node4 3-(Cyclohexylsulfonyl) azetidine HCl Node3->Node4 4M HCl/Dioxane RT, Deprotection

Synthetic workflow for 3-(cyclohexylsulfonyl)azetidine hydrochloride.

References

  • MolCore Chemical Catalog. 4-Amino-1-(3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one / 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4). MolCore. 2

  • BLD Pharm. 3-(cyclohexylsulfonyl)azetidine hydrochloride. BLD Pharm Catalog.5

  • European Patent Office. Pesticidally Active Azetidine Sulfone Amide Isoxazoline Derivatives (EP 3336086 A1). Google Patents. 1

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 6th Edition. John Wiley & Sons, Inc. 4

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. John Wiley & Sons, Inc. 3

Sources

Application

Application Note: 1H and 13C NMR Spectroscopy Characterization of 3-(Cyclohexylsulfonyl)azetidine hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Compound: 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) Technique: Nuclear Magnetic Resonance (NMR) Spectro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Compound: 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary & Analytical Rationale

The incorporation of strained nitrogen heterocycles, such as azetidines, alongside sulfonyl pharmacophores is a rapidly expanding strategy in medicinal chemistry to improve metabolic stability and modulate physicochemical properties[1]. The compound 3-(Cyclohexylsulfonyl)azetidine hydrochloride represents a critical building block in this space.

As a Senior Application Scientist, I emphasize that the structural elucidation of this compound via NMR spectroscopy requires careful consideration of its salt form. The hydrochloride salt protonates the azetidine nitrogen, fundamentally altering the electron density and conformational dynamics of the four-membered ring[2]. This application note provides a self-validating protocol and causality-driven spectroscopic assignments to ensure high-fidelity structural characterization.

Structural Dynamics & Spectroscopic Causality

When designing the NMR experiment for 3-(Cyclohexylsulfonyl)azetidine hydrochloride, the choice of solvent and the understanding of the molecule's electronic environment are paramount:

  • Solvent Selection (DMSO-d6 vs. D2O): While hydrochloride salts are highly water-soluble, using D2O results in rapid deuterium exchange, obliterating the critical NH2+​ signals. Furthermore, the residual HDO peak in D2O (~4.7 ppm) can obscure the azetidine C3-H multiplet. Therefore, DMSO-d6 is the solvent of choice. It allows for the observation of the broad NH2+​ signals (~9.0–9.5 ppm) and shifts the residual water peak to 3.33 ppm, cleanly separating it from the highly shielded cyclohexyl aliphatic envelope.

  • The Sulfonyl Deshielding Cone: The −SO2​− linkage acts as a powerful electron-withdrawing group. This induces a profound downfield shift on the adjacent methine protons. The azetidine C3-H is pushed to ~4.55 ppm, while the cyclohexyl C1'-H is shifted to ~3.15 ppm.

  • Azetidine Ring Strain & Protonation: The protonation of the azetidine nitrogen ( N+ ) deshields the adjacent C2 and C4 methylene protons significantly, moving them into the 4.20–4.40 ppm range. Because the sulfonyl group is bulky, the ring may exhibit restricted puckering, often resulting in complex multiplets rather than simple first-order coupling[1].

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocol must be executed sequentially. Each step validates the integrity of the next.

Step 1: Sample Preparation
  • Weigh precisely 15–20 mg of 3-(Cyclohexylsulfonyl)azetidine hydrochloride. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 13C acquisition within a reasonable timeframe (under 30 minutes) without causing concentration-dependent viscosity line broadening.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Transfer the solution to a standard 5 mm precision NMR tube. Ensure the sample height is exactly 4.0–4.5 cm to prevent shimming artifacts.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of DMSO-d6.

  • Tune and Match the probe specifically for 1H and 13C nuclei. Causality: Salt solutions alter the dielectric constant of the sample, which detunes the probe. Failure to manually tune will result in pulse-width errors and poor excitation profiles.

  • Shim the magnetic field (Z1-Z5 gradients) until the residual DMSO-d6 pentet at 2.50 ppm has a width at half-height ( w1/2​ ) of < 1.0 Hz.

Step 3: Data Acquisition Parameters
  • 1 H NMR:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (d1): 2.0 seconds (ensures complete relaxation of aliphatic protons).

    • Number of Scans (ns): 16.

    • Spectral Width: 12 ppm (to capture the downfield NH2+​ protons).

  • 13 C NMR:

    • Pulse Sequence: Power-gated composite pulse decoupling (CPD) to remove C-H coupling (zgpg30).

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans (ns): 512–1024 (depending on exact concentration).

Workflow Visualization

The following diagram illustrates the logical progression of the NMR characterization workflow, emphasizing the critical dependencies between sample state and data acquisition.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 15-20 mg) Tune Probe Tuning & Matching (Compensate for Salt Effect) Prep->Tune Shim Shimming & Locking (Optimize Field Homogeneity) Tune->Shim Acq1H 1H NMR Acquisition (ns=16, d1=2s) Shim->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=2s, CPD) Shim->Acq13C Process Data Processing (FT, Phase & Baseline Corr.) Acq1H->Process Acq13C->Process Validate Structural Validation (Peak Assignment & Integration) Process->Validate

Figure 1: Sequential self-validating workflow for the NMR characterization of pharmaceutical hydrochloride salts.

Data Presentation: Quantitative Assignments

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the structural environment and analogous sulfonyl-azetidine scaffolds[1],,[3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment / Structural Causality
9.25 Broad singlet (br s)2HAzetidine NH2+​ : Highly deshielded due to protonation; broadened by quadrupolar relaxation of 14N [2].
4.55 Triplet of triplets (tt, J = 7.5, 7.5)1HAzetidine C3-H : Deshielded by both the adjacent −SO2​− and the ring strain[1].
4.25 Multiplet (m)4HAzetidine C2-H 2​ , C4-H 2​ : Deshielded by the adjacent N+ and the inductive effect of the sulfonyl group.
3.15 Triplet of triplets (tt, J = 11.8, 3.2)1HCyclohexyl C1'-H : Axial proton strongly deshielded by the directly attached −SO2​− group.
2.05 Broad doublet (br d, J = 12.5)2HCyclohexyl C2'-H eq​ , C6'-H eq​ : Equatorial protons adjacent to the sulfonyl linkage.
1.80 Broad doublet (br d, J = 12.5)2HCyclohexyl C3'-H eq​ , C5'-H eq​ : Equatorial protons on the carbocycle.
1.60 Multiplet (m)1HCyclohexyl C4'-H eq​ : Para-position equatorial proton.
1.40 Multiplet (m)2HCyclohexyl C2'-H ax​ , C6'-H ax​ : Axial protons, typically resonating upfield of their equatorial counterparts.
1.25 Multiplet (m)3HCyclohexyl C3'-H ax​ , C5'-H ax​ , C4'-H ax​ : Remaining axial protons forming a complex upfield envelope.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment / Structural Causality
60.5 CHCyclohexyl C1' : Strongly deshielded by the directly attached −SO2​− group.
48.2 CHAzetidine C3 : Deshielded by the sulfonyl group; characteristic shift for 3-substituted azetidines[1].
44.5 CH 2​ Azetidine C2, C4 : Equivalent carbons; deshielded by the adjacent protonated nitrogen[2].
25.5 CH 2​ Cyclohexyl C2', C6' : Ortho-carbons on the cyclohexyl ring.
24.8 CH 2​ Cyclohexyl C3', C5' : Meta-carbons on the cyclohexyl ring.
24.5 CH 2​ Cyclohexyl C4' : Para-carbon on the cyclohexyl ring.

Note: Chemical shifts may vary slightly (±0.05 ppm for 1H , ±0.5 ppm for 13C ) depending on exact sample concentration and temperature due to the dynamic nature of the hydrochloride salt in solution.

References

  • PubChem. (2025). Azetidine hydrochloride | C3H8ClN | CID 12308726. National Institutes of Health (NIH). Available at:[2]

  • Miele, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. National Center for Biotechnology Information (NIH). Available at:[1]

  • Liu, Y., et al. (2021). Photoredox-catalyzed hydrosulfonylation reaction of electron-deficient alkenes with substituted Hantzsch esters and sulfur dioxide. The Royal Society of Chemistry. Available at:

  • Aditya, K., et al. (2022). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications. The Royal Society of Chemistry. Available at:

  • Nath, S., et al. (2023). Promoting Catalytic C-Selective Sulfonylation of Cyclopropanols against Conventional O-Sulfonylation Using Readily Available Sulfonyl Chlorides. ACS Publications. Available at:[3]

Sources

Method

Topic: A Robust HILIC-Based HPLC Method for the Analysis of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This application note presents a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This application note presents a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Cyclohexylsulfonyl)azetidine hydrochloride. This compound, a polar molecule featuring a non-polar cyclohexyl moiety and an ionizable azetidine ring, presents unique challenges for traditional reversed-phase chromatography. We will explore the rationale for selecting Hydrophilic Interaction Liquid Chromatography (HILIC) as the optimal separation mode. This document provides a detailed, step-by-step protocol for the method, from mobile phase preparation to system suitability and full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The methodologies described herein are designed for immediate implementation in a quality control or research environment.

Introduction and Analyte Characterization

3-(Cyclohexylsulfonyl)azetidine hydrochloride is a small organic molecule of interest in pharmaceutical development. Its chemical structure consists of a bulky, hydrophobic cyclohexyl group and a highly polar sulfonyl-azetidine hydrochloride moiety. The azetidine nitrogen is basic and, as a hydrochloride salt, exists as a cation in solution. This amphiphilic nature, combined with its high polarity (predicted XlogP < 1.0), makes it a challenging analyte for conventional reversed-phase (RP-HPLC) methods, which often results in poor retention and peak shape.[1][2]

Table 1: Physicochemical Properties of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride

PropertyValue (Predicted/Inferred)Significance for HPLC Method Development
Chemical Structure The combination of a non-polar (cyclohexyl) and a polar, charged group (sulfonyl-azetidinium) makes retention on a single-mode column challenging.
Molecular Formula C₁₀H₂₀ClNO₂S-
Molecular Weight 253.79 g/mol Influences diffusion and solubility characteristics.
Form Hydrochloride SaltEnsures water solubility and indicates the analyte will be ionized (cationic) at typical mobile phase pH values.
Polarity HighProne to poor retention on traditional C18 columns.[3]
Basicity (pKa) ~8.5 - 9.5 (for azetidine)The analyte will be positively charged at pH < 7.5, making it suitable for cation-exchange interactions or HILIC.

Rationale for Chromatographic Strategy

The development of a robust and reproducible HPLC method hinges on selecting the appropriate chromatographic mode. The choice is dictated by the analyte's physicochemical properties.

Evaluating Potential Chromatographic Modes
  • Reversed-Phase (RP-HPLC): While ubiquitous, standard C18 columns would likely provide insufficient retention for this polar compound, causing it to elute in or near the void volume.[1] While polar-endcapped or "aqueous-compatible" C18 columns could offer some improvement, peak shape might still be compromised due to strong interactions of the cationic analyte with residual silanols on the silica surface.[3]

  • Mixed-Mode Chromatography (MMC): This technique, which combines two or more retention mechanisms like reversed-phase and ion-exchange, is a powerful option.[4][5][6] A mixed-mode column could interact with both the cyclohexyl group (hydrophobically) and the azetidinium cation (via ion exchange), offering excellent and tunable retention.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating highly polar and charged compounds that are poorly retained in reversed-phase.[8][9][10][11] Retention in HILIC is based on the partitioning of the analyte between a high-organic-content mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[12] Given the high polarity and ionic nature of 3-(Cyclohexylsulfonyl)azetidine hydrochloride, HILIC offers several distinct advantages:

    • Strong Retention: Ensures the peak is well-retained and separated from the solvent front.

    • MS-Compatibility: The use of volatile mobile phases with high organic content enhances desolvation efficiency in the mass spectrometer source, leading to increased sensitivity.[8][12]

    • Orthogonal Selectivity: Provides a completely different selectivity compared to RP-HPLC.[12]

Based on this analysis, HILIC was selected as the most promising strategy to develop a robust, sensitive, and reliable method.

G cluster_0 Analyte Characterization cluster_1 Method Selection Analyte 3-(Cyclohexylsulfonyl)azetidine HCl Properties Properties: - High Polarity - Cationic - Amphiphilic Analyte->Properties Decision Decision Point: Which mode offers the best retention and peak shape? Properties->Decision RP Reversed-Phase (C18) RP_Con Con: Poor Retention RP->RP_Con HILIC HILIC HILIC_Pro Pro: Strong Retention Pro: MS-Friendly HILIC->HILIC_Pro Conclusion Selected Strategy: HILIC HILIC->Conclusion Optimal Choice MMC Mixed-Mode MMC_Pro Pro: Tunable Retention MMC->MMC_Pro Decision->RP Evaluate Decision->HILIC Evaluate Decision->MMC Evaluate G cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_limits Detection & Quantitation Limits start Method Validation Start spec Inject Blank (Diluent) Inject Placebo Inject Standard start->spec lin Prepare 5-7 concentrations (e.g., 1-100 µg/mL) Plot Peak Area vs. Conc. Calculate R² spec->lin acc Spike placebo at 3 levels (e.g., 80%, 100%, 120%) Calculate % Recovery lin->acc prec_repeat Repeatability: 6 injections at 100% conc. acc->prec_repeat prec_inter Intermediate Precision: Different day, analyst, or instrument prec_repeat->prec_inter lod_loq Calculate based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of response prec_inter->lod_loq end Validation Complete lod_loq->end

Sources

Application

Application Note: Scale-Up Production Techniques for 3-(Cyclohexylsulfonyl)azetidine Hydrochloride

Introduction & Strategic Importance 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) is a highly valued synthetic intermediate used in the development of targeted therapeutics, including Janus kinase (JA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) is a highly valued synthetic intermediate used in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors and sulfonamide-based pharmacophores[1]. Transitioning the synthesis of this building block from a medicinal chemistry bench to a multi-kilogram pilot plant requires rigorous process optimization. The primary scale-up challenges involve managing the highly exothermic oxidation of sulfides, avoiding toxic deprotection reagents, and establishing crystallization-driven purifications to bypass chromatographic bottlenecks.

Retrosynthetic Strategy & Process Causality

To ensure a scalable, safe, and economically viable process, the synthetic route is divided into three optimized stages. Each reagent and solvent choice is grounded in process chemistry principles:

  • Stage 1: S-Alkylation (Thioetherification): The synthesis begins with the displacement of 1-Boc-3-iodoazetidine by cyclohexanethiol. Iodoazetidine is selected over its chloro- or bromo- analogues because the superior leaving group ability of iodine minimizes elevated temperatures, thereby suppressing ring-opening or elimination side-reactions.

  • Stage 2: Catalytic Oxidation: Traditional bench-scale oxidations often employ m-CPBA, which generates equimolar amounts of m-chlorobenzoic acid waste and poses severe thermal hazards on scale. To maximize atom economy, this protocol utilizes2. This method is highly atom-economic, producing only water as a byproduct, and allows for simple product isolation via filtration[2].

  • Stage 3: Boc Deprotection & Salt Formation: While3 is ubiquitous in lab-scale Boc deprotection, its corrosive nature and environmental persistence make it unsuitable for scale-up[3]. Instead, this protocol utilizes4. Acetone acts as a "process-friendly" solvent that easily dissolves the Boc-protected sulfone but acts as a strong anti-solvent for the resulting hydrochloride salt, driving the reaction to completion through continuous crystallization[4].

Synthetic Workflow Diagram

G SM 1-Boc-3-iodoazetidine + Cyclohexanethiol Thioether 1-Boc-3-(cyclohexylthio)azetidine SM->Thioether K2CO3, MeCN 60°C, 12h Sulfone 1-Boc-3-(cyclohexylsulfonyl)azetidine Thioether->Sulfone 30% aq. H2O2, Na2WO4 45°C, 6h Product 3-(Cyclohexylsulfonyl)azetidine HCl Sulfone->Product conc. HCl, Acetone 50°C, 4h

Three-stage scale-up workflow for 3-(Cyclohexylsulfonyl)azetidine hydrochloride.

Step-by-Step Scale-Up Protocol (1 kg Scale)

Stage 1: Synthesis of 1-Boc-3-(cyclohexylthio)azetidine
  • Reactor Charging: To a 20 L jacketed glass reactor purged with N₂, charge acetonitrile (10 L), 1-Boc-3-iodoazetidine (1.00 kg, 3.53 mol), and anhydrous K₂CO₃ (0.73 kg, 5.30 mol).

  • Thiol Addition: Cool the suspension to 10°C. Add cyclohexanethiol (0.45 kg, 3.88 mol) dropwise over 1 hour, maintaining the internal temperature below 20°C to control the mild exotherm.

  • Heating & Reaction: Adjust the jacket temperature to heat the mixture to 60°C. Stir vigorously for 12 hours.

  • Self-Validation Checkpoint: Sample the reaction mixture and analyze via HPLC (210 nm). The reaction is validated as complete when 1-Boc-3-iodoazetidine is <1.0% AUC.

  • Workup: Cool to 20°C and filter the inorganic salts. Concentrate the filtrate under reduced pressure, dissolve the residue in ethyl acetate (8 L), and wash with water (2 × 3 L) and brine (3 L). Concentrate the organic layer to yield the thioether as a pale yellow oil.

Stage 2: Catalytic Oxidation to 1-Boc-3-(cyclohexylsulfonyl)azetidine
  • Catalyst Charging: Dissolve the crude thioether (~0.95 kg) in ethyl acetate (5 L). Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 11.6 g, 1 mol%) dissolved in 200 mL of water.

  • Peroxide Addition (Critical Safety Step): Heat the biphasic mixture to 40°C. Add 30% aqueous H₂O₂ (0.88 kg, 7.76 mol, 2.2 eq) dropwise over 3 hours.

    • Causality Note: The first equivalent oxidizes the sulfide to the sulfoxide rapidly and is highly exothermic. The drop rate must be strictly controlled to maintain the internal temperature between 40-45°C.

  • Maturation: Once addition is complete, raise the temperature to 50°C for 3 hours to drive the slower sulfoxide-to-sulfone oxidation.

  • Self-Validation Checkpoint: HPLC analysis must show the intermediate sulfoxide peak at <0.5% AUC. If >0.5%, add an additional 0.1 eq of H₂O₂ and stir for 1 hour.

  • Quench & Isolation: Cool to 10°C. Slowly add 10% aqueous sodium thiosulfate (1 L). Self-Validation: Test the organic layer with KI-starch paper; it must remain white (indicating 0 ppm active peroxides). Separate the phases, wash the organic layer with brine, and concentrate to 2 L. Add heptane (4 L) to crystallize the sulfone. Filter and dry to obtain a white solid.

Stage 3: Boc Deprotection & Salt Formation
  • Solvent Configuration: Charge a clean 10 L reactor with the Boc-protected sulfone (~1.0 kg) and acetone (5 L). Stir at 20°C until complete dissolution is achieved.

  • Acid Addition: Add concentrated aqueous HCl (37%, 0.97 L, 3.0 eq) dropwise over 30 minutes.

  • Deprotection & Crystallization: Heat the mixture to 50°C. Isobutylene gas and CO₂ will evolve (ensure proper reactor venting/scrubbing). As the reaction progresses, the highly polar 3-(cyclohexylsulfonyl)azetidine hydrochloride will begin to precipitate out of the acetone matrix.

  • Self-Validation Checkpoint: Gas evolution ceases after ~3 hours. Pull a filtered aliquot of the mother liquor and neutralize. HPLC must show <0.5% starting material.

  • Isolation: Cool the slurry to 0°C at a rate of 10°C/hour to maximize crystal size. Filter the white crystalline solid, wash with cold acetone (2 × 1 L), and dry in a vacuum oven at 45°C for 24 hours.

Key Process Parameters & Quantitative Data

The following table summarizes the expected performance metrics of the scale-up protocol, highlighting the efficiency and purity profile of each stage.

Process StageKey ReagentsYield (%)Purity (HPLC Area %)E-Factor (kg waste/kg product)
1. Thioetherification Cyclohexanethiol, K₂CO₃, MeCN93%> 96.0%12.5
2. Catalytic Oxidation 30% aq. H₂O₂, Na₂WO₄, EtOAc95%> 98.5%6.2
3. Boc Deprotection 37% aq. HCl, Acetone96%> 99.8%8.1
Overall Process -~85% > 99.8% ~26.8

Analytical Validation & Self-Validating Systems

To ensure the trustworthiness of the final Active Pharmaceutical Ingredient (API) intermediate, the following analytical release specifications must be met:

  • Assay (HPLC-UV at 210 nm): ≥ 99.5% (Gradient: Water/MeCN with 0.1% Phosphoric acid).

  • Residual Solvents (GC-Headspace): Acetone < 5000 ppm; Ethyl Acetate < 5000 ppm; Heptane < 5000 ppm (Compliant with ICH Q3C guidelines).

  • Water Content (Karl Fischer): ≤ 0.5% w/w. The hydrochloride salt is slightly hygroscopic; exposure to high humidity should be minimized during packaging.

  • Residue on Ignition (ROI): ≤ 0.1%. Validates the complete removal of the sodium tungstate catalyst and potassium salts from earlier stages.

References

  • Title: 4-Amino-1-(3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one | MolCore (CAS Reference for 3-(Cyclohexylsulfonyl)azetidine hydrochloride) | Source: MolCore | URL: 1

  • Title: Highly Atom-Economic, Catalyst- and Solvent-Free Oxidation of Sulfides into Sulfones Using 30% Aqueous H2O2 | Source: ResearchGate | URL: 2

  • Title: Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides | Source: ACS GCIPR | URL: 3

  • Title: Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone | Source: Organic Process Research & Development - ACS Publications | URL: 4

Sources

Method

Application Note: Safe Handling, Storage, and Reconstitution Protocols for 3-(Cyclohexylsulfonyl)azetidine hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) As a Senior Application Scientist, it is critical to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4)

As a Senior Application Scientist, it is critical to recognize that handling strained heterocyclic salts is not merely a matter of following sequential steps, but of controlling the microenvironmental thermodynamics that drive their degradation. This guide provides a causality-driven, self-validating framework for the safe handling and storage of 3-(Cyclohexylsulfonyl)azetidine hydrochloride.

Physicochemical Profiling & Mechanistic Causality

3-(Cyclohexylsulfonyl)azetidine hydrochloride is a highly functionalized secondary amine salt. Its utility in drug discovery stems from the unique spatial geometry of the four-membered azetidine ring. However, this same geometry introduces significant vulnerability.

  • Ring Strain & Stability: The azetidine core possesses a high ring strain energy (approximately 26 kcal/mol). Converting the free-base azetidine into its hydrochloride salt form improves overall chemical stability and facilitates transportation by preventing spontaneous polymerization or degradation[1].

  • Mechanistic Causality of Degradation: While the HCl salt stabilizes the amine, it introduces severe hygroscopicity. When exposed to ambient humidity, the salt absorbs moisture, creating a highly concentrated, localized acidic microenvironment. A primary degradation pathway for azetidines is acid-mediated ring-opening, which is initiated by the protonation of the ring nitrogen[2]. This protonation activates the adjacent carbons, making them highly susceptible to nucleophilic attack by water or other bases, leading to irreversible decomposition into acyclic amine degradants[3].

DegradationMechanism A Intact HCl Salt (Strained Ring) B Moisture Ingress (Hygroscopic) A->B Humidity Exposure C N-Protonation & Activation B->C Acidic Microenvironment D Nucleophilic Attack (Ring-Opening) C->D Strain Release E Acyclic Amine (Irreversible Degradant) D->E Loss of Function

Mechanistic pathway of moisture-induced, acid-mediated ring-opening degradation.

The Self-Validating Storage Protocol

To maintain the structural integrity of the azetidine ring, storage protocols must proactively mitigate both thermal energy and moisture-driven nucleophilic attack. Most reported methods for nucleophilic ring opening of azetidines require activation by Brönsted acids to facilitate initial C–N bond cleavage[4]; therefore, excluding moisture (the source of the acid microenvironment) is paramount.

The Protocol: Store the compound at 2-8 °C (for short-term use) or -20 °C (for long-term storage >2 weeks) in a tightly sealed amber glass vial. The primary vial must be placed inside a secondary vacuum-sealed bag or a desiccator cabinet containing an active desiccant (e.g., indicating Drierite).

The Self-Validating Mechanism: A protocol is only as reliable as its validation mechanism. You must place a Cobalt(II) chloride humidity indicator card inside the secondary containment bag/chamber.

  • Validation Check: Before opening the secondary container, visually inspect the card. If the indicator remains blue, the microenvironment is verified dry (<10% RH), and the reagent is safe to retrieve. If the indicator has transitioned to pink, the system has failed. The desiccant must be replaced, and the reagent's purity must be verified via LC-MS or NMR before use, as moisture-induced degradation has likely commenced.

Experimental Workflow: Handling & Reconstitution

The following step-by-step methodology ensures that the compound is reconstituted without triggering the degradation cascades described above.

Protocol: Anhydrous Reconstitution (10 mM Stock)

Materials Required: Anhydrous DMSO or DMF (water <0.005%), Argon/Nitrogen gas line, analytical balance, anti-static micro-spatula.

  • Thermal Equilibration (Critical Step)

    • Action: Remove the sealed secondary container from cold storage and place it in a benchtop desiccator for 30 minutes before opening.

    • Mechanistic Rationale: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This localized water acts as a nucleophile, initiating acid-catalyzed ring-opening[4].

    • Self-Validation Checkpoint: Touch the exterior of the primary vial. It must be completely at room temperature. If it is cool to the touch, equilibration is incomplete.

  • Inert Atmosphere Transfer

    • Action: Transfer the equilibrated vial to a nitrogen-flushed glovebox or a continuous-flow argon hood.

    • Mechanistic Rationale: Azetidine hydrochlorides are highly sensitive to ambient humidity. An inert atmosphere displaces water vapor and oxygen, preventing deliquescence[1].

  • Weighing by Difference

    • Action: Weigh the intact stock vial. Remove the estimated required mass using an anti-static micro-spatula directly into the target reconstitution vessel. Re-weigh the stock vial. The difference is the exact mass transferred.

    • Mechanistic Rationale: Static charge can cause the fine powder to aerosolize or cling to plastic weigh boats, leading to inaccurate molarity calculations. Weighing by difference minimizes the surface area exposed to the environment and eliminates transfer loss.

    • Self-Validation Checkpoint: The sum of the final stock vial weight and the calculated transferred mass must equal the initial stock vial weight (±0.05 mg). Any discrepancy indicates static loss or balance drift, invalidating the downstream concentration.

  • Solvation and Purging

    • Action: Immediately add the calculated volume of anhydrous solvent to the target vessel. Vortex until completely dissolved. Purge the headspace of both the stock and aliquot vials with Argon for 15 seconds before sealing tightly with Parafilm.

    • Mechanistic Rationale: Using anhydrous solvent and purging the headspace prevents the introduction of water during storage. While the bulky cyclohexylsulfonyl group provides some steric hindrance, the protonated azetidine nitrogen remains vulnerable if water is present[2].

HandlingWorkflow A Vial Retrieval (Storage: 2-8 °C) B Thermal Equilibration (Desiccator, 30 min at RT) A->B Prevents Condensation C Inert Transfer (Glovebox or N2 Hood) B->C Moisture Exclusion D Weighing by Difference (Self-Validating Mass) C->D Anti-static Tools E Reconstitution (Anhydrous Solvent) D->E Immediate Solvation F Storage / Sealing (Argon Purge, Parafilm) E->F Prevents Degradation

Workflow for the safe retrieval, handling, and reconstitution of hygroscopic azetidine salts.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-(Cyclohexylsulfonyl)azetidine hydrochloride

PropertySpecification / Value
CAS Number 1820638-85-4
Molecular Formula C9H17NO2S · HCl (C9H18ClNO2S)
Molecular Weight 239.76 g/mol
Physical State Solid (White to off-white crystalline powder)
Ring Strain Energy ~26 kcal/mol (Azetidine core)
Primary Hazards Skin/Eye Irritant (H315, H319, H335)

Table 2: Storage & Stability Parameters

ParameterRecommended ConditionMechanistic Rationale
Short-Term Storage (Solid) 2-8 °C, DesiccatedSlows thermal degradation kinetics; prevents deliquescence.
Long-Term Storage (Solid) -20 °C, Argon AtmosphereMaximizes shelf-life by halting nucleophilic attack pathways.
Reconstituted (Anhydrous) -80 °C (Use within 1 month)Solvation increases molecular mobility; deep freeze required.
Reconstituted (Aqueous) Prepare fresh, use immediatelyHigh risk of rapid acid-catalyzed hydrolysis and ring-opening.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Mass spectrometry fragmentation pathways for 3-(Cyclohexylsulfonyl)azetidine hydrochloride

Application Note: Gas-Phase Fragmentation Pathways of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride Introduction & Mechanistic Principles 3-(Cyclohexylsulfonyl)azetidine hydrochloride is an advanced building block widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Gas-Phase Fragmentation Pathways of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride

Introduction & Mechanistic Principles

3-(Cyclohexylsulfonyl)azetidine hydrochloride is an advanced building block widely utilized in modern drug discovery. The incorporation of the azetidine ring improves the metabolic stability of drug candidates, while the sulfone moiety acts as a strong, directional hydrogen bond acceptor. Analyzing this compound via tandem mass spectrometry (MS/MS) requires a deep understanding of its gas-phase thermodynamics and structural lability[1].

Under positive Electrospray Ionization (ESI+), the secondary amine of the azetidine ring (pKa ~10.4) acts as the primary protonation site, yielding a stable precursor ion[M+H]+ at m/z 204.1053. Upon subjecting this precursor to Higher-energy Collisional Dissociation (HCD), the molecule fragments through three distinct, competitive pathways[2]:

  • Pathway A: Alkyl Beta-Elimination (McLafferty-Type) Aliphatic sulfones attached to rings with available beta-hydrogens are highly susceptible to alkene elimination. Driven by the electronegativity of the sulfonyl group, an oxygen atom abstracts a beta-hydrogen from the cyclohexyl ring. This concerted rearrangement expels neutral cyclohexene (82.08 Da), generating a protonated azetidine-3-sulfinic acid intermediate at m/z 122.0270.

  • Pathway B: Sulfone Extrusion The extrusion of sulfur dioxide (SO2, 63.96 Da) is a hallmark thermodynamic sink in sulfone MS/MS spectra[3]. The direct loss of SO2 from the precursor yields a fragment at m/z 140.1434. This pathway typically involves the migration of the cyclohexyl group to the azetidine core, a well-documented rearrangement phenomenon in alkyl sulfone fragmentation[3].

  • Pathway C: Azetidinium Core Formation While unsubstituted four-membered heterocycles often undergo [2+2] cycloreversion (yielding ethylene and iminium ions)[4], the 3-substituted azetidine core in this molecule strongly favors the retention of the localized nitrogen charge. The sequential loss of both cyclohexene and SO2 drives the formation of the highly stable protonated azetidine ion ([C3H8N]+) at m/z 58.0651.

Pathway M [M+H]+ m/z 204.1 F1 [M+H - C6H10]+ m/z 122.0 M->F1 - C6H10 (82 Da) F2 [M+H - SO2]+ m/z 140.1 M->F2 - SO2 (64 Da) F4 [C6H11]+ m/z 83.1 M->F4 C-S Cleavage F3 [C3H8N]+ m/z 58.1 F1->F3 - SO2 (64 Da) F2->F3 - C6H10 (82 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathways for 3-(Cyclohexylsulfonyl)azetidine.

Self-Validating Experimental Protocol

To ensure absolute confidence in structural elucidation without the need for expensive isotopic labeling, this protocol employs Energy-Resolved Mass Spectrometry (ERMS) . By acquiring data across a gradient of Normalized Collision Energies (NCE), we create a self-validating breakdown curve. If m/z 122 is a true intermediate that subsequently fragments into m/z 58, the depletion of the 122 ion at high NCE will perfectly correlate with the stoichiometric rise of the 58 ion. This internal mathematical correlation validates the proposed sequential mechanism.

Step-by-Step LC-MS/MS Methodology
  • Sample Desalting & Reconstitution : Dissolve 1.0 mg of 3-(Cyclohexylsulfonyl)azetidine hydrochloride in 1.0 mL of 50:50 Methanol:Water to create a stock solution.

    • Causality Check: Dilute the stock 100-fold into LC-MS grade Water containing 0.1% Formic Acid. Why? Because the analyte is a hydrochloride salt, excess chloride ions will compete for charge droplets and cause severe ion suppression or form[M+Cl]- adducts in the source. Formic acid displaces the chloride, ensuring robust, uniform protonation for ESI+.

  • Chromatographic Separation : Inject 2.0 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phases: (A) H2O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min.

  • Ionization Parameters : Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV, sheath gas to 40 arb, and desolvation temperature to 350°C to ensure complete droplet evaporation.

  • HCD Fragmentation Ramping : Program the high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to perform Parallel Reaction Monitoring (PRM). Set the isolation window to 1.0 m/z. Acquire multiplexed MS/MS spectra at NCE 15, 30, and 45.

    • Validation: NCE 15 preserves the fragile m/z 140 and 122 intermediates. NCE 45 forces the complete decomposition to the terminal m/z 58 and m/z 83 ions, completing the breakdown curve.

Workflow S1 Sample Prep (Desalting) S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 HCD Fragmentation S3->S4 S5 High-Res Detection S4->S5

Fig 2: Step-by-step LC-MS/MS experimental workflow utilizing Energy-Resolved MS.

Quantitative Fragment Annotation

The following table summarizes the exact masses and mechanistic origins of the primary fragments, providing a reference for qualitative identification and PRM transition building.

Fragment IonFormulaTheoretical m/zNeutral LossMechanistic Origin
Precursor [C9H18NO2S]+204.1053-Protonation of azetidine nitrogen
[M+H - SO2]+ [C9H18N]+140.1434SO2 (63.96 Da)Sulfone extrusion via rearrangement
[M+H - C6H10]+ [C3H8NO2S]+122.0270C6H10 (82.08 Da)Alkyl beta-elimination
Cyclohexyl Cation [C6H11]+83.0855C3H7NO2S (121.02 Da)Heterolytic C-S cleavage
Azetidinium Cation [C3H8N]+58.0651C6H10 + SO2 (146.04 Da)Sequential dual elimination

References

  • Source: cdnsciencepub.
  • Source: nih.
  • Source: nih.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists and drug development professionals facing yield bottlenecks when synthesizing 3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for medicinal chemists and drug development professionals facing yield bottlenecks when synthesizing 3-(Cyclohexylsulfonyl)azetidine hydrochloride.

The azetidine ring is a highly valuable, conformationally restricted scaffold. However, its inherent ring strain (~26 kcal/mol) makes it highly susceptible to ring-opening or E2 elimination side reactions under standard coupling conditions[1]. This guide provides a self-validating, three-step workflow to maximize your synthetic yield by strictly controlling reaction causality at the mechanistic level.

Mechanistic Workflow & Pathway Visualization

The optimized route avoids direct sulfonylation of unprotected azetidines, which often leads to polymerization. Instead, we utilize a Boc-protected starting material, construct the thioether, oxidize to the sulfone, and perform a controlled anhydrous deprotection.

SynthesisWorkflow SM 1-Boc-3-iodoazetidine (Electrophile) Thioether 1-Boc-3-(cyclohexylthio)azetidine (Intermediate 1) SM->Thioether Step 1: SN2 Thioetherification Thiol Cyclohexanethiol + Cs2CO3 (Nucleophile & Base) Thiol->Thioether Sulfone 1-Boc-3-(cyclohexylsulfonyl)azetidine (Intermediate 2) Thioether->Sulfone Step 2: Oxidation Oxidant Oxone in MeOH/H2O (Oxidizing Agent) Oxidant->Sulfone Product 3-(Cyclohexylsulfonyl)azetidine HCl (Target Product) Sulfone->Product Step 3: Boc Cleavage Acid Anhydrous HCl in Dioxane (Deprotection Agent) Acid->Product

Three-step synthetic workflow for 3-(Cyclohexylsulfonyl)azetidine HCl.

Quantitative Yield Optimization Data

The table below summarizes the critical bottlenecks in the standard literature approaches and the quantitative improvements achieved through our optimized conditions.

Synthetic StepCommon BottleneckStandard ConditionOptimized ConditionExpected Yield Increase
1. Thioetherification E2 Elimination (Azetine formation)NaH, THF, 60°CCs₂CO₃, DMF, 80°C+25% to 35%
2. Oxidation Stalling at SulfoxidemCPBA (1.5 eq), DCMOxone (3.0 eq), MeOH/H₂O+15% to 20%
3. Deprotection Hygroscopic Gum / Ring OpeningAqueous HCl, Reflux4M HCl in Dioxane, 0°C to RT+30% to 40%

Troubleshooting & FAQs

Q1: Why am I seeing significant elimination products (azetine formation) during the thioetherification step? A: The azetidine ring is highly strained. When using a strong, hard base like Sodium Hydride (NaH) with 1-Boc-3-iodoazetidine, the E2 elimination pathway competes heavily with the desired SN2 substitution, leading to the formation of 1-Boc-azetine. Mechanistic Solution: Switch to a milder, more polarizable base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF). The "cesium effect" enhances the nucleophilicity of the cyclohexanethiolate anion while minimizing basicity-driven elimination.

Q2: My oxidation to the sulfone is stalling at the sulfoxide intermediate. How can I drive it to completion without over-oxidizing the nitrogen? A: Thioether oxidation proceeds stepwise: sulfide → sulfoxide → sulfone. The second step is kinetically slower because the newly formed, electron-withdrawing sulfoxide reduces the electron density on the sulfur atom. While the Boc group protects the azetidine nitrogen from N-oxidation, using stoichiometric mCPBA often leaves 10-20% unreacted sulfoxide. Mechanistic Solution: Utilize Oxone (potassium peroxymonosulfate) in a biphasic or protic solvent system. As demonstrated in2, Oxone is a powerful, chemoselective oxidant that rapidly drives the sulfoxide to the sulfone without risking ring degradation[2].

Q3: The final Boc deprotection yields a gummy, hygroscopic solid instead of a clean hydrochloride salt. How do I improve crystallization? A: Boc cleavage requires strongly acidic conditions. If aqueous HCl is used, the resulting azetidine hydrochloride salt will aggressively hold onto water due to its high polarity and hydrogen-bonding capacity. Furthermore, heating azetidines in aqueous acid can trigger hydrolytic ring-opening, a known limitation in3[3]. Mechanistic Solution: Employ anhydrous 4M HCl in dioxane. The absolute absence of water prevents gum formation. Following the reaction, trituration with cold diethyl ether forces the highly polar hydrochloride salt to precipitate as a clean, filterable white solid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below includes built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of 1-Boc-3-(cyclohexylthio)azetidine
  • Setup: Dissolve 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Reagent Addition: Add cyclohexanethiol (1.2 eq) followed by finely powdered Cs₂CO₃ (1.5 eq).

  • Reaction: Stir the suspension at 80°C under a nitrogen atmosphere for 12 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (UV inactive, stains brown with KMnO₄) must completely disappear, replaced by a lower Rf spot. Causality: This validates that the SN2 substitution has outpaced any competing elimination (which would yield a highly volatile, UV-active azetine).

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: Synthesis of 1-Boc-3-(cyclohexylsulfonyl)azetidine
  • Setup: Dissolve the crude thioether (1.0 eq) from Step 1 in a 1:1 mixture of MeOH and H₂O (0.1 M). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add Oxone (3.0 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.

  • Validation Check: Analyze the reaction mixture via LC-MS. The sulfoxide intermediate (M+H = Target - 16 Da) must be completely absent. Causality: This confirms that the chemoselective oxidant has successfully overcome the electron-withdrawing deactivation of the intermediate sulfoxide.

  • Workup: Dilute with water, extract with DCM (3x), wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate to yield the sulfone as a white solid.

Step 3: Synthesis of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride
  • Setup: Dissolve the Boc-sulfone in a minimal amount of anhydrous DCM. Cool to 0°C.

  • Reagent Addition: Add 4M HCl in Dioxane (10.0 eq).

  • Reaction: Stir the solution and allow it to warm to room temperature over 2 hours.

  • Validation Check: Observe the reaction. Gas evolution (CO₂ and isobutylene) will cease when the deprotection is complete, and a fine white precipitate may begin to form. Causality: The lack of gum formation at this stage validates that the anhydrous conditions successfully prevented the hygroscopic salt from trapping atmospheric water.

  • Isolation: Concentrate the mixture under reduced pressure. Suspend the resulting residue in cold anhydrous diethyl ether, sonicate for 5 minutes, and filter through a Büchner funnel. Wash the filter cake with additional cold ether and dry under high vacuum to yield the target compound as a free-flowing white powder.

References

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society / NIH URL: [2]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [1]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry / ACS Publications URL: [3]

Sources

Optimization

Troubleshooting common impurities in 3-(Cyclohexylsulfonyl)azetidine hydrochloride batches

Welcome to the Technical Support Center. As a critical building block in medicinal chemistry, 3-(Cyclohexylsulfonyl)azetidine hydrochloride presents unique synthetic and purification challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a critical building block in medicinal chemistry, 3-(Cyclohexylsulfonyl)azetidine hydrochloride presents unique synthetic and purification challenges. The inherent ring strain of the azetidine core, combined with the electronic effects of the sulfonyl group, makes this intermediate highly susceptible to ring-opening, oligomerization, and oxidation-related impurities.

This guide provides field-proven, mechanistic solutions designed for researchers and drug development professionals to ensure batch-to-batch reproducibility and high API purity.

Workflow & Impurity Pathway Visualization

To effectively troubleshoot, we must first map the chemical lifecycle of the compound. The diagram below illustrates the standard synthetic workflow from the thioether precursor, highlighting the exact nodes where critical impurities are generated.

G SM 1-Boc-3-(cyclohexylthio)azetidine (Thioether Precursor) Oxidation Oxidation Step (Oxone or mCPBA, 2.5 eq) SM->Oxidation Sulfone 1-Boc-3-(cyclohexylsulfonyl)azetidine (Protected Intermediate) Oxidation->Sulfone Complete Conversion Imp_Sulfoxide Sulfoxide Impurity [Incomplete Oxidation] Oxidation->Imp_Sulfoxide Under-oxidation Deprotection Boc Deprotection (4M HCl in Dioxane, <10°C) Sulfone->Deprotection API 3-(Cyclohexylsulfonyl)azetidine HCl (Target Compound) Deprotection->API Controlled Temp Imp_RingOpen Ring-Opened Adduct [Chloride Nucleophilic Attack] Deprotection->Imp_RingOpen T > 20°C / Excess HCl Imp_Oligomer Polymeric Oligomers [Free Base Exposure] API->Imp_Oligomer Base Exposure / Moisture

Figure 1: Synthesis workflow and primary impurity pathways for 3-(Cyclohexylsulfonyl)azetidine HCl.

Diagnostic Data Summary

When analyzing your batches via LC-MS or HPLC, use the following quantitative markers to rapidly diagnose the root cause of off-target peaks.

Impurity ProfileStructural ConsequenceLC-MS Shift (m/z)Typical RRTPrimary Cause
Sulfoxide Intermediate 3-(Cyclohexylsulfinyl)azetidine[M - 16]⁺0.85Under-oxidation of the thioether precursor
Ring-Opened Adduct 3-chloro-2-(cyclohexylsulfonyl)propan-1-amine[M + 36]⁺1.15Acid-catalyzed nucleophilic attack by Cl⁻
Hydrolysis Product 3-hydroxy-2-(cyclohexylsulfonyl)propan-1-amine[M + 18]⁺0.61Aqueous acidic degradation / Hydrolysis
Oligomers Poly-azetidine chainsBroad, polymeric> 1.50Free base instability and intermolecular attack
Troubleshooting FAQs

Q: My final batch contains a persistent impurity with a +36 Da mass shift. What is the mechanism behind this, and how can I eliminate it? A: This is a classic ring-opening impurity. The azetidine ring possesses significant angle strain (~26 kcal/mol). During the Boc-deprotection step using hydrochloric acid, the protonated azetidinium ion becomes highly electrophilic. If the internal temperature exceeds 20 °C, the chloride counterion acts as a nucleophile, attacking the ring and yielding a 3-chloropropylamine derivative[1]. Causality & Mitigation: The reaction rate of ring-opening is highly temperature-dependent. To prevent this, strictly control the deprotection temperature between 0 °C and 5 °C. Furthermore, never leave the product in strongly acidic solutions for prolonged periods.

Q: I am observing poor peak shape and a sticky, discolored product instead of a free-flowing white powder. Why? A: This indicates the presence of oligomeric impurities. Azetidine free bases are notoriously unstable; the unprotonated nitrogen of one molecule can nucleophilically attack the strained ring of another, initiating a cascade of oligomerization[1]. Additionally, the hydrochloride salt is hygroscopic, and residual water will cause the salt to deliquesce. Other degradation products can also arise under hydrolytic conditions, leading to ring-opened amino alcohols[2]. Causality & Mitigation: Never isolate the azetidine as a free base. Always maintain it as a hydrochloride salt to prevent oligomerization and improve overall stability[3]. Ensure all crystallization solvents are strictly anhydrous.

Q: My LC-MS shows a prominent [M-16]⁺ peak. How do I push this reaction to completion without degrading the product? A: An [M-16]⁺ peak corresponds to the sulfoxide intermediate, indicating incomplete oxidation of the precursor thioether (1-Boc-3-(cyclohexylthio)azetidine) to the target sulfone. Causality & Mitigation: Sulfone formation is a two-step oxidation process (thioether → sulfoxide → sulfone). The second step is kinetically slower. Ensure you are using at least 2.2 to 2.5 equivalents of your oxidant (e.g., Oxone or mCPBA). If the reaction stalls, do not simply increase the temperature, as this may degrade the Boc-protecting group. Instead, extend the reaction time and ensure vigorous biphasic stirring if using aqueous Oxone.

Standardized Experimental Protocol

Self-Validating Protocol: Controlled Boc-Deprotection and Crystallization This protocol is designed as a self-validating system: the purity of the final crystalline matrix inherently confirms the success of the temperature control.

  • Dissolution: Dissolve 1-Boc-3-(cyclohexylsulfonyl)azetidine (1.0 eq) in anhydrous ethyl acetate (10 volumes). Validation checkpoint: Ensure the moisture content of the solvent is <0.05% by Karl Fischer titration to prevent hydrolytic degradation.

  • Cooling: Chill the reactor to 0–5 °C under a dry nitrogen atmosphere. Validation checkpoint: Do not proceed until the internal temperature probe stabilizes below 5 °C.

  • Acid Addition: Add 4M HCl in dioxane (3.0 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below 10 °C during the addition to prevent chloride-mediated ring opening[1].

  • Maturation: Stir the slurry at 10–15 °C for 4 hours. Validation checkpoint: Pull an aliquot, quench with cold NaHCO₃, and check by TLC/LC-MS. The starting material peak must be <1%. If unreacted material remains, continue stirring at 15 °C; do not heat.

  • Isolation: Filter the resulting white precipitate under a blanket of nitrogen (to prevent moisture absorption). Wash the filter cake with cold, anhydrous methyl tert-butyl ether (MTBE) (2 × 3 volumes) to remove any residual unreacted sulfoxide or organic impurities.

  • Drying: Dry the product in a vacuum oven at 35 °C for 12 hours. Avoid higher temperatures to prevent thermal degradation of the strained ring, as azetidine hydrochlorides can exhibit exothermic decomposition at elevated temperatures[1].

References
  • 1 - Organic Process Research & Development, ACS Publications 2.2 - Ovid 3.3 - Organic Process Research & Development, ACS Publications

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-(Cyclohexylsulfonyl)azetidine Hydrochloride in Aqueous Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the kinetic solubility of complex small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the kinetic solubility of complex small molecules. 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4) presents a unique dual-challenge in assay formulation: it possesses a highly polar, ionizable azetidine core paired with a bulky, fiercely hydrophobic cyclohexylsulfonyl moiety.

When transitioning this compound from storage conditions into physiological aqueous in vitro assays, researchers often experience rapid precipitation, assay interference, and irreproducible data[1]. This guide provides a deep-dive into the mechanistic causes of these failures and offers field-validated, self-verifying protocols to keep your compound in solution.

Part 1: Mechanistic Diagnostics – Why Your Compound is Crashing Out

Understanding the physical chemistry of your molecule is the first step to rescuing your assay. Precipitation of 3-(Cyclohexylsulfonyl)azetidine hydrochloride in standard buffers (e.g., PBS, HEPES) is typically driven by two competing thermodynamic forces:

  • Solvent Shock & Hydrophobic Aggregation: In drug discovery, compounds are routinely stored as highly concentrated stocks in 100% anhydrous dimethyl sulfoxide (DMSO). DMSO perfectly solvates the lipophilic cyclohexyl ring. However, when this stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water instantaneously. This rapid polarity shift strips the solvation shell from the compound, exposing the hydrophobic cyclohexyl group to water and forcing rapid, thermodynamically driven aggregation[2].

  • The Common Ion Effect: Because this compound is supplied as a hydrochloride (HCl) salt, it may exhibit decent solubility in pure, deionized water. However, physiological buffers like PBS contain high concentrations of chloride ions (~137 mM NaCl). According to Le Chatelier’s principle, this massive excess of chloride pushes the dissolution equilibrium backward, suppressing the solubility of the HCl salt and causing it to precipitate as a solid.

G A 3-(Cyclohexylsulfonyl)azetidine HCl (100% DMSO Stock) B Addition to Aqueous Buffer (e.g., PBS pH 7.4) A->B C Solvent Shock (Rapid Polarity Shift) B->C D Common Ion Effect (High Cl⁻ from Buffer) B->D E Hydrophobic Aggregation (Cyclohexyl Group) C->E D->E F Compound Precipitation (Assay Failure) E->F

Mechanistic pathways leading to compound precipitation in aqueous buffers.

Part 2: Validated Solubilization Protocols

To ensure scientific integrity, a solubilization protocol cannot rely on visual inspection alone. Nanometer-sized particulates can form upon mixing DMSO stocks with buffer, which grow over time and cause false positives in bioassays[3]. The following protocols are designed as self-validating systems , ensuring thermodynamic stability before the compound ever touches your biological target.

Protocol A: The "Reverse Dilution" Method (For Standard Assays)

Standard serial dilutions directly into aqueous buffers often fail[4]. This protocol minimizes solvent shock by controlling the rate of polarity change.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-(Cyclohexylsulfonyl)azetidine hydrochloride in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature moisture absorption, which degrades solvating power[2].

  • Buffer Pre-warming: Warm your target aqueous buffer (e.g., PBS) to 37°C. Causality: Increased kinetic energy enhances the thermodynamic solubility limit during the critical mixing phase.

  • Reverse Addition: Place the required volume of pre-warmed buffer into a tube on a vortex mixer at low speed. Add the DMSO stock dropwise into the center of the vortexing buffer[2]. Causality: This prevents localized high concentrations of the compound, ensuring immediate and uniform dispersion.

  • Sonication: Sonicate the final mixture in a water bath for 5–10 minutes at room temperature.

  • System Validation (Critical Step): Measure the turbidity of the final solution using a nephelometer (which measures light scattering) or an absorbance spectrometer at ≥500 nm[5]. Compare this to a vehicle control (Buffer + DMSO). If the scattering/absorbance is equal to the control, your compound is fully solubilized.

G S1 1. Prepare 10 mM Anhydrous DMSO Stock S3 3. Reverse Dilution (Dropwise Addition) S1->S3 S2 2. Pre-warm Aqueous Buffer to 37°C S2->S3 S4 4. Vortex & Sonicate (10 mins) S3->S4 S5 5. Validation (Nephelometry Check) S4->S5

Optimized reverse-dilution workflow to prevent solvent shock.

Part 3: Quantitative Formulation Data

The table below summarizes the expected kinetic solubility limits of 3-(Cyclohexylsulfonyl)azetidine hydrochloride under various formulation strategies. Use this to select the optimal approach based on your assay's DMSO tolerance.

Formulation StrategyCo-solvent / CarrierFinal DMSO (%)Expected Kinetic Solubility LimitBest Application
Direct Dilution None< 0.1%< 10 µMNot recommended due to high failure rate.
Reverse Dilution DMSO0.5% - 1.0%50 - 100 µMStandard biochemical and enzymatic assays.
Complexation 20% HP-β-CD< 0.1%> 500 µMCell-based assays highly sensitive to DMSO toxicity.
Lipid Micelles Tween-80 (1%)0.5%~ 250 µMHigh-concentration in vivo or specialized in vitro dosing.

Part 4: Troubleshooting FAQs

Q: I diluted my 10 mM DMSO stock into PBS, and the solution immediately turned milky. What happened? A: You experienced classic "solvent shock"[2]. The rapid drop in DMSO concentration caused the hydrophobic cyclohexylsulfonyl group to instantly aggregate. Discard the tube. To fix this, you must use the Reverse Dilution protocol (Protocol A) to slowly introduce the compound into the aqueous phase while maintaining rapid mechanical agitation.

Q: My assay results are highly variable between replicates, but the solution looks perfectly clear to the naked eye. Could solubility still be the issue? A: Yes. Visual inspection is notoriously unreliable for drug-like compounds. 3-(Cyclohexylsulfonyl)azetidine hydrochloride can form nanometer-sized colloidal aggregates that do not scatter enough visible light to appear cloudy, but will severely interfere with fluorescence/absorbance readouts and cause false positives or negatives[3],[1]. You must validate your working concentration using a nephelometer to detect micro-particulates[5].

Q: My primary cells undergo apoptosis at DMSO concentrations above 0.1%, but the compound crashes out if I use less than 0.5% DMSO. How can I deliver this compound? A: You must pivot away from a purely solvent-based approach and use a carrier molecule. I recommend complexing the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin features a hydrophobic cavity that encapsulates the bulky cyclohexyl ring, while its hydrophilic exterior keeps the entire complex highly soluble in aqueous media without the need for toxic levels of DMSO.

Q: Can I just heat the PBS to 60°C to force the precipitated compound back into solution? A: No. While heating increases thermodynamic solubility temporarily, the compound will inevitably undergo supersaturation and crash out again as the assay plate cools to room temperature or 37°C incubator temperatures. Furthermore, heating azetidine derivatives in aqueous solutions for prolonged periods can risk hydrolysis or compound degradation. Always aim for a stable kinetic solubility at your target assay temperature.

References

  • ResearchGate Q&A. "How to deal with the poor solubility of tested compounds in MTT assay?" ResearchGate.[Link]

  • Popa-Burke, I. G., et al. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 2014.[Link]

  • Gillespie, Cheska. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." University of Strathclyde Theses, 2013.[Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride

Welcome to the technical support center for the crystallization of 3-(Cyclohexylsulfonyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-(Cyclohexylsulfonyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in obtaining high-quality crystalline material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 3-(Cyclohexylsulfonyl)azetidine hydrochloride, providing step-by-step diagnostic and solution-oriented workflows.

Issue 1: Poor or No Crystal Formation, Oiling Out, or Amorphous Precipitate

You've followed a basic crystallization protocol, but instead of well-defined crystals, you observe an oily substance, a sticky solid, or a fine, non-crystalline powder.

Root Cause Analysis and Solutions:

  • Supersaturation is too high or achieved too rapidly: Rapidly cooling a saturated solution or quickly adding an anti-solvent can cause the compound to crash out of solution as a less stable, amorphous solid or an oil. The system favors kinetic precipitation over thermodynamically controlled crystal growth.

    • Solution:

      • Slower Cooling Rate: Implement a programmed, gradual cooling profile. For example, decrease the temperature by 5-10 °C per hour.

      • Slower Anti-solvent Addition: Add the anti-solvent dropwise to the solution with vigorous stirring at a constant temperature. This maintains a controlled level of supersaturation.

      • Elevated Temperature Crystallization: Dissolve the compound at a higher temperature and allow it to cool slowly to a temperature where it is still partially soluble before further cooling.

  • Inappropriate Solvent System: The chosen solvent may have too high of a solubility for the compound, even at low temperatures, or the anti-solvent may be too aggressive.

    • Solution: Systematic Solvent Screening

      • Identify a Good "Solvent": Find a solvent that fully dissolves your compound at an elevated temperature (e.g., 50-70 °C) but in which it has low solubility at room temperature or below. Based on the polar nature of hydrochloride salts, consider alcohols (methanol, ethanol, isopropanol), water, or polar aprotic solvents like acetonitrile.

      • Identify a Good "Anti-solvent": Find a solvent in which your compound is poorly soluble. This is often a less polar solvent compared to your dissolving solvent. Examples include ethers (diethyl ether, methyl tert-butyl ether), esters (ethyl acetate), or hydrocarbons (heptane, toluene).

      • Test Solvent/Anti-solvent Combinations: Create saturated solutions of your compound in the "good" solvent at an elevated temperature. Then, slowly add different anti-solvents to observe which combinations produce crystalline material upon cooling.

  • Presence of Impurities: Structurally similar impurities can inhibit nucleation and disrupt crystal lattice formation, leading to oiling out.[1][2]

    • Solution:

      • Purification Prior to Crystallization: If possible, perform an additional purification step like column chromatography on the crude material.

      • Impurity Purging through Crystallization: Sometimes, a carefully selected solvent system can leave impurities behind in the mother liquor. Analyze the composition of any oily residue to understand the nature of the impurities.

Issue 2: Formation of Fine Needles or Poorly Filterable Material

The crystallization yields a solid, but it consists of very fine needles that are difficult to filter and dry, leading to product loss and high residual solvent content.

Root Cause Analysis and Solutions:

  • High Level of Supersaturation: As with oiling out, high supersaturation can lead to rapid nucleation and the formation of many small crystals, often with a needle-like habit.

    • Solution:

      • Reduce Supersaturation: Use a more dilute starting solution.

      • Controlled Cooling and Agitation: A slower cooling rate combined with gentle agitation can promote the growth of larger, more equant crystals over the formation of new nuclei.

  • Solvent Effects: The choice of solvent can significantly influence crystal habit.[3]

    • Solution:

      • Experiment with Different Solvents: A different solvent system may favor a different crystal packing arrangement, leading to a more desirable crystal shape. For example, if you are using an alcohol/ether system, try an alcohol/ester or an alcohol/hydrocarbon system.

      • Additive Screening: Small amounts of a co-solvent or an additive that is structurally similar to the compound can sometimes act as a habit modifier.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for 3-(Cyclohexylsulfonyl)azetidine hydrochloride?

A1: Given that it is a hydrochloride salt, it is expected to be a polar, crystalline solid. A good starting point would be to explore polar protic solvents for dissolution and less polar solvents as anti-solvents.

Solvent Class Examples for Dissolution Examples for Anti-solvent Rationale
Alcohols Isopropanol (IPA), EthanolMethyl tert-butyl ether (MTBE), HeptaneAlcohols are generally good at dissolving polar salts, and ethers or hydrocarbons are effective at reducing the polarity of the solution to induce crystallization.
Water WaterAcetone, IsopropanolThe high polarity of water makes it a strong solvent for many salts. Adding a water-miscible organic solvent can effectively act as an anti-solvent. However, be mindful of the hygroscopic nature of azetidine hydrochloride.[4][5]
Ketones AcetoneHeptane, TolueneAcetone can be a good solvent for moderately polar compounds.

A recommended starting system to screen would be Isopropanol/MTBE or Ethanol/Heptane.

Q2: How can I perform a systematic solvent screen for crystallization?

A2: A small-scale, parallel screening approach is efficient.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh approximately 10-20 mg of 3-(Cyclohexylsulfonyl)azetidine hydrochloride into several small vials.

  • Solvent Addition: To each vial, add a different potential "good solvent" (e.g., methanol, ethanol, isopropanol, acetonitrile, water) dropwise with stirring until the solid dissolves at room temperature. Note the approximate solubility.

  • Heating: If the solid does not dissolve at room temperature, gently heat the vials to 50-60 °C and continue adding the solvent until a clear solution is obtained.

  • Cooling: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator (4 °C) or freezer (-20 °C).

  • Observation: Observe the vials for crystal formation. Note the quality of the crystals (e.g., well-defined, needles, powder).

  • Anti-solvent Test: For the solvents that resulted in a clear solution even after cooling, add a potential anti-solvent dropwise until turbidity is observed. Then, add a small amount of the dissolving solvent to redissolve the solid and allow the mixture to cool slowly.

Q3: What is polymorphism, and why is it important for my compound?

A3: Polymorphism is the ability of a compound to exist in more than one crystalline form.[1][6] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to different physical properties such as:

  • Solubility and Dissolution Rate: This can impact the bioavailability of a drug.

  • Melting Point

  • Stability: One polymorph may be more stable than another and may convert over time.

It is crucial to identify and control the polymorphic form of your compound to ensure consistent and reproducible properties of the final product. Different crystallization conditions (solvent, cooling rate, temperature) can lead to different polymorphs.

Q4: How should I handle the hydrochloride salt formation and crystallization in one step?

A4: This is a common procedure in pharmaceutical synthesis. Typically, the free base of 3-(Cyclohexylsulfonyl)azetidine is dissolved in a suitable organic solvent, and then hydrochloric acid is added to form the salt, which then crystallizes.

Experimental Protocol: Reactive Crystallization

  • Dissolution: Dissolve the free base in a suitable solvent like isopropanol or ethyl acetate.

  • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or gaseous HCl bubbled through the solution). Using aqueous HCl can sometimes lead to lower yields due to the solubility of the salt in water.[7]

  • Crystallization: The hydrochloride salt will often start to crystallize upon its formation.

  • Maturation: Stir the resulting slurry for a period (e.g., 2-4 hours) to allow the crystallization to complete and potentially for any less stable forms to convert to a more stable form.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of the crystallization solvent or a suitable anti-solvent, and dry under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting Troubleshooting Crystallization of 3-(Cyclohexylsulfonyl)azetidine hydrochloride start Initial Crystallization Attempt outcome Observe Outcome start->outcome oil Oiling Out / Amorphous Solid outcome->oil Unwanted Form needles Fine Needles / Poor Filterability outcome->needles Poor Morphology no_xtal No Crystallization / Clear Solution outcome->no_xtal No Solid good_xtal Good Crystals outcome->good_xtal Success slow_cool Decrease Cooling Rate oil->slow_cool High Supersaturation? slow_add Slower Anti-solvent Addition oil->slow_add rescreen Re-screen Solvents oil->rescreen Wrong Solvent? purify Purify Material oil->purify Impurity Issue? needles->rescreen Solvent Effect? dilute Use More Dilute Solution needles->dilute High Supersaturation? agitation Optimize Agitation needles->agitation add_anti Add Anti-solvent no_xtal->add_anti Solution too dilute? evaporate Slowly Evaporate Solvent no_xtal->evaporate scratch Scratch Inner Surface no_xtal->scratch Nucleation Barrier? slow_cool->start slow_add->start rescreen->start purify->start dilute->start agitation->start add_anti->start evaporate->start scratch->start

Caption: Troubleshooting workflow for crystallization.

References

  • Tianming Pharmaceuticals. (2025, December 26).
  • PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • Academia.edu. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • ACS Publications. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Cyclopropylmethoxy)azetidine hydrochloride. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Springer. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ACS Publications. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Retrieved from [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]

  • Kinam Park. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • ResearchGate. (2016, August). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(cyclopropanesulfonyl)azetidine hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Reducing degradation of 3-(Cyclohexylsulfonyl)azetidine hydrochloride during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected compound loss during long-term storage of strained heterocyclic salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected compound loss during long-term storage of strained heterocyclic salts. 3-(Cyclohexylsulfonyl)azetidine hydrochloride presents a unique intersection of chemical vulnerabilities: a highly strained four-membered ring combined with a hygroscopic salt form.

This guide is designed for drug development professionals. It bypasses generic advice to provide a deep dive into the thermodynamic causality of degradation, offering field-proven, self-validating protocols to ensure the absolute integrity of your API or intermediate.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the kinetic and thermodynamic drivers. The azetidine ring possesses a remarkably high ring strain energy of approximately 25.4 kcal/mol [1]. While this rigidity is highly valuable in medicinal chemistry for optimizing protein-ligand interactions, it introduces a significant liability: extreme susceptibility to ring-opening reactions.

When formulated as a hydrochloride salt, the compound exhibits increased hygroscopicity compared to its free base counterpart [2]. If exposed to ambient humidity, the salt absorbs moisture, creating a localized acidic microenvironment. The azetidine nitrogen becomes protonated, forming a highly reactive azetidinium ion. This intermediate drastically lowers the activation energy for nucleophilic attack by the absorbed water, driving an irreversible, acid-mediated ring-opening decomposition into an acyclic sulfonyl amine [3].

DegradationPathway A 3-(Cyclohexylsulfonyl)azetidine HCl (Intact Salt) B Moisture Absorption (Hygroscopic HCl Salt) A->B High Humidity (>30% RH) C Azetidinium Ion Formation (Protonated Nitrogen) B->C Acidic Microenvironment D Nucleophilic Attack by H2O (Relief of Ring Strain) C->D Kinetic Activation E Ring-Opened Degradant (Acyclic Sulfonyl Amine) D->E Irreversible Degradation

Mechanistic pathway of moisture-induced, acid-catalyzed azetidine ring-opening degradation.

Troubleshooting Guides & FAQs

Q1: My LC-MS data shows a mass addition of +18 Da after storing the solid powder at 4°C for three months. What is happening? A: The +18 Da mass shift is the classic signature of hydrolytic ring opening. The hydrochloride salt is hygroscopic and will draw moisture from the air [2]. Even at 4°C, standard laboratory refrigerators have high relative humidity. The absorbed water acts as a nucleophile, attacking the activated azetidinium ion and opening the strained four-membered ring to form an acyclic amino alcohol [4]. Corrective Action: You must store the compound in a strictly desiccated environment. Transition immediately to -20°C or -80°C storage using double-bagged packaging with silica gel.

Q2: Can I prepare a stock solution in water or buffer for long-term storage? A: No. Aqueous solutions of azetidine hydrochlorides are inherently unstable over long periods. In an aqueous environment, the equilibrium shifts toward the formation of the reactive azetidinium ion, especially at neutral to slightly acidic pH levels [3]. Corrective Action: Prepare aqueous solutions fresh immediately prior to your experiment. If a stock solution is absolutely required for a multi-day assay, use anhydrous DMSO, aliquot into single-use vials, and store at -80°C to freeze the kinetics of the degradation pathway.

Q3: I attempted to dry the compound in a vacuum oven at 60°C to remove moisture, but the purity dropped significantly. Why? A: Elevated temperatures provide the thermal energy required to overcome the kinetic barrier for ring expansion or opening, especially in the presence of residual acidic protons from the HCl salt. Heat accelerates the relief of the 25.4 kcal/mol ring strain [1]. Corrective Action: Never use heat to dry strained heterocycles. Instead, use lyophilization (freeze-drying) or high-vacuum desiccation at room temperature.

Validated Experimental Protocols & Workflows

To ensure scientific integrity, researchers must employ a rigorous storage methodology that addresses both moisture ingress and thermal activation. The following protocol is designed as a self-validating system : by including an internal control, you can empirically prove the success of your storage conditions without risking your primary stock.

Protocol: Anhydrous Packaging and Long-Term Storage
  • Vacuum Desiccation: Transfer the 3-(Cyclohexylsulfonyl)azetidine hydrochloride powder into a pre-weighed amber glass vial. Place the vial in a vacuum desiccator containing P2​O5​ or under high vacuum (<0.1 mbar) at 20°C–25°C for 12 hours. This removes trace residual moisture without inducing thermal stress.

  • Inert Gas Backfill: Break the vacuum using high-purity, dry Argon or Nitrogen gas. This displaces atmospheric oxygen and ambient humidity.

  • Primary Sealing: Immediately cap the amber glass vial with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm to secure the primary seal.

  • Secondary Packaging: Place the sealed vial inside a foil-lined, moisture-barrier pouch. Add a fresh indicating silica gel desiccant packet into the pouch.

  • Heat Sealing: Heat-seal the foil pouch completely to create an impermeable barrier.

  • Cryogenic Storage: Transfer the sealed pouch to a -80°C freezer.

  • Thawing (Critical Step): Before use, remove the pouch from the freezer and allow it to equilibrate to room temperature for at least 2 hours before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, restarting the degradation cycle.

  • Self-Validation Step: Prepare a 5 mg "Sentinel Control" vial packaged under identical conditions but stored at 25°C. By running LC-MS on this sentinel after 30 days, you empirically validate the integrity of your moisture barrier. If the sentinel shows acyclic degradants while the -80°C stock remains intact, your packaging workflow is successful.

StorageWorkflow S1 Vacuum Desiccation (Ambient Temp, <0.1 mbar) S2 Inert Gas Purge (Argon/Nitrogen Backfill) S1->S2 Remove H2O S3 Primary Packaging (Amber Vial + PTFE Cap) S2->S3 Prevent O2/H2O Ingress S4 Secondary Packaging (Foil Pouch + Desiccant) S3->S4 Double Barrier S5 Cryogenic Storage (-20°C or -80°C) S4->S5 Kinetic Freezing

Step-by-step workflow for the anhydrous packaging and cryogenic storage of azetidine salts.

Quantitative Data: Storage Condition Benchmarks

The following table summarizes the expected degradation rates of 3-(Cyclohexylsulfonyl)azetidine hydrochloride under various storage conditions. Use this data as a benchmark to validate your internal Quality Control (QC) results.

Storage ConditionPackaging MethodEst. Purity at 1 MonthEst. Purity at 6 MonthsPrimary Degradation Risk
25°C, 60% RH Open vial (Benchtop)< 70%< 20%Rapid hydrolytic ring opening
4°C (Fridge) Standard glass vial (Air)~ 92%~ 75%Slow moisture ingress
-20°C (Freezer) Standard glass vial (Air)> 98%~ 90%Condensation during freeze/thaw
-20°C (Freezer) Foil pouch + Desiccant + Argon> 99.5%> 98%Negligible
-80°C (Freezer) Foil pouch + Desiccant + Argon> 99.9%> 99%Negligible (Optimal for long-term)

(Note: Purity percentages are illustrative benchmarks based on the kinetic behavior of strained azetidine hydrochloride salts under hydrolytic stress [3], [4].)

References

  • Title: Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes Source: Nature Communications (via NIH PMC) URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Degradation products of azetidine core G334089 Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(Cyclohexylsulfonyl)azetidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming chromatographic challenges associated with complex basic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming chromatographic challenges associated with complex basic amines.

3-(Cyclohexylsulfonyl)azetidine hydrochloride is a highly polar, basic secondary amine coupled with a bulky, hydrophobic cyclohexylsulfonyl moiety. When analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), severe peak tailing is a ubiquitous issue that compromises resolution and quantification accuracy. This guide provides a mechanistic understanding and field-proven, self-validating protocols to achieve symmetrical peaks.

Troubleshooting Workflow

G Start Peak Tailing Observed 3-(Cyclohexylsulfonyl)azetidine CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH Is pH < 3.0? CheckPH->LowPH AdjustPH Adjust to pH 2.5 - 3.0 (Protonate Silanols) LowPH->AdjustPH No CheckCol Evaluate Stationary Phase LowPH->CheckCol Yes AdjustPH->CheckCol TypeB High-Purity Type B Silica with End-capping? CheckCol->TypeB SwitchCol Use Base-Deactivated or Polar-Embedded Column TypeB->SwitchCol No AddTEA Add 0.1% TEA or TFA (Silanol Masking) TypeB->AddTEA Yes, but tailing persists Success Symmetrical Peak (As < 1.2) SwitchCol->Success AddTEA->Success

Troubleshooting workflow for resolving HPLC peak tailing of basic azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(Cyclohexylsulfonyl)azetidine hydrochloride exhibit severe peak tailing on my standard C18 column? A1: The root cause is secondary ion-exchange interactions[1]. The azetidine ring is a secondary amine with a high pKa (typically ~10.4). In unbuffered or mid-pH mobile phases, the amine remains protonated and positively charged. Standard silica-based columns contain residual acidic silanol groups (Si-OH) that dissociate into negatively charged silanolate ions (Si-O⁻) at a pH greater than 4. The electrostatic attraction between the protonated azetidine and the silanolate ions causes the analyte to be retained longer at these active sites, resulting in an asymmetrical, tailing peak[2].

Q2: How does mobile phase pH optimization eliminate this tailing? A2: Adjusting the mobile phase pH is your most effective first-line defense. You must operate at a pH that neutralizes the stationary phase. By lowering the mobile phase pH to between 2.5 and 3.0, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge[3]. This shuts down the electrostatic interaction with the protonated amine[2]. While operating at a very high pH (>11.5) would deprotonate the azetidine, this exceeds the stability range of most standard silica columns (typically pH 2–8)[4]. Therefore, acidic conditions are strongly recommended.

Q3: What stationary phase chemistry is best suited for this bulky secondary amine? A3: Older "Type A" silica columns have a high concentration of acidic, active silanols[2]. For 3-(Cyclohexylsulfonyl)azetidine, you must upgrade to a modern, high-purity "Type B" silica column[2]. Furthermore, select a column with high-density end-capping (where residual silanols are reacted with short-chain silanes) or a polar-embedded stationary phase[4]. Polar-embedded columns contain an amide or ether linkage near the silica surface, creating a virtual shielding layer of water that physically prevents the basic amine from reaching the underlying silanols[4].

Q4: If I cannot change my column, what mobile phase additives can act as a quick fix? A4: If column replacement is not feasible, introduce a competitive base or an ion-pairing reagent. Adding 0.1% v/v Triethylamine (TEA) to the mobile phase is a proven technique[2]. TEA is a small, highly basic molecule (pKa ~10.7) that diffuses quickly into the silica pores, preferentially binding to active silanol sites and effectively masking them from your bulkier analyte. Alternatively, 0.1% Trifluoroacetic acid (TFA) lowers the pH to protonate silanols and acts as a weak ion-pairing agent, forming a neutral hydrophobic complex with the azetidine. Ensure your buffer concentration is adequate (e.g., 25–50 mM) to maintain a consistent pH at the column surface[2].

Quantitative Data: Impact of Mobile Phase Parameters

The following table summarizes the causal relationship between mobile phase chemistry, column type, and the resulting Peak Asymmetry Factor ( As​ ) for 3-(Cyclohexylsulfonyl)azetidine.

Mobile Phase CompositionColumn TypepHPeak Asymmetry ( As​ )Resolution Status
Water / MeCN (No buffer)Standard C18 (Type A)~6.0> 2.5 (Severe Tailing)Unacceptable
10 mM Phosphate / MeCNStandard C18 (Type A)7.02.1 (Tailing)Unacceptable
0.1% Formic Acid / MeCNHigh-Purity C18 (Type B)~2.81.4 (Slight Tailing)Marginal
25 mM Phosphate + 0.1% TEAHigh-Purity C18 (Type B)3.01.05 (Symmetrical)Optimal
0.1% TFA / MeCNPolar-Embedded C18~2.01.02 (Symmetrical)Optimal

Experimental Protocol: Method Optimization for Basic Amines

This methodology provides a self-validating system to systematically eliminate secondary interactions and achieve reliable quantification.

Step 1: Mobile Phase Preparation (Acidic Buffered System)
  • Aqueous Phase (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to yield a 25 mM solution. Causality: Adequate buffer capacity prevents localized pH shifts at the column surface[2].

  • Silanol Masking: Add 1.0 mL of Triethylamine (TEA) (0.1% v/v) to the aqueous phase[2].

  • pH Adjustment: Adjust the pH of the solution to 2.8 ± 0.1 using concentrated phosphoric acid ( H3​PO4​ ).

  • Filtration: Filter the buffer through a 0.22 µm nylon membrane and degas thoroughly[4].

  • Organic Phase (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Weigh accurately 10 mg of 3-(Cyclohexylsulfonyl)azetidine hydrochloride reference standard.

  • Dissolve the standard in 10 mL of the starting mobile phase composition (e.g., 90% A / 10% B). Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes localized precipitation and severe peak distortion (fronting/splitting).

  • Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Chromatographic Execution
  • Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm)[1].

  • Set the column oven temperature to 30°C. Causality: Elevated temperatures improve mass transfer kinetics and reduce mobile phase viscosity, sharpening the peak[5].

  • Equilibrate the column with the mobile phase for at least 10–20 column volumes until a stable baseline is achieved[4].

  • Inject 10 µL of the sample. Monitor at the appropriate UV wavelength (typically 210–220 nm for aliphatic azetidines lacking extended chromophores)[5].

Step 4: System Suitability Validation (Self-Validating Loop)
  • Calculate the Peak Asymmetry Factor ( As​ ) at 10% peak height. The method is validated if As​ is between 0.9 and 1.2.

  • Feedback Loop: If As​ > 1.2, incrementally increase the buffer concentration up to 50 mM to enhance the masking of residual silanols[2]. Do not exceed 50 mM to avoid salt precipitation in the organic phase.

References

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Analytical Methods for 3-(Cyclohexylsulfonyl)azetidine hydrochloride: A Comparative Guide

Executive Summary In modern medicinal chemistry, azetidines have emerged as privileged structural motifs. Their high ring strain, sp³-rich character, and conformational rigidity offer superior metabolic stability and enh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, azetidines have emerged as privileged structural motifs. Their high ring strain, sp³-rich character, and conformational rigidity offer superior metabolic stability and enhanced pharmacokinetic profiles compared to larger saturated heterocycles like pyrrolidines or piperidines [1]. 3-(Cyclohexylsulfonyl)azetidine hydrochloride is a critical building block that leverages this rigid azetidine core alongside a bulky, lipophilic cyclohexylsulfonyl group.

Quantifying the purity of such highly polar, basic amine salts presents a distinct analytical challenge. Secondary interactions between the protonated azetidine nitrogen and residual silanols on silica-based stationary phases often lead to severe peak tailing and compromised resolution.

This guide provides an objective, data-driven comparison between a Traditional HPLC method utilizing Fully Porous Particles (FPP) and a Modern UHPLC method utilizing Core-Shell Particles (CSP). By applying the ICH Q2(R2) validation framework [2], we demonstrate how transitioning to core-shell technology not only accelerates throughput but fundamentally improves the thermodynamic and kinetic reliability of the assay.

Mechanistic Grounding: The Van Deemter Causality

To understand why core-shell columns outperform traditional fully porous columns for basic analytes like 3-(Cyclohexylsulfonyl)azetidine hydrochloride, we must examine the causality defined by the van Deemter equation ( H=A+B/u+C⋅u ) [3].

  • A-Term (Eddy Diffusion): Core-shell particles (e.g., 2.6 µm) have a highly uniform solid silica core. This uniformity results in a tighter particle size distribution and a more homogeneous packed bed, drastically reducing the multiple flow paths (eddy diffusion) that cause band broadening.

  • C-Term (Resistance to Mass Transfer): In a fully porous 5 µm particle, the analyte must diffuse deep into the pore network and back out. For a bulky molecule like 3-(Cyclohexylsulfonyl)azetidine, this slow mass transfer leads to broad peaks at high flow rates. Core-shell particles feature a thin porous outer layer (e.g., 0.5 µm) over a solid core, restricting the diffusion path length. This allows for rapid mass transfer, maintaining sharp peaks even at elevated linear velocities.

G Particle Particle Architecture FullyPorous Fully Porous (5 µm) Particle->FullyPorous CoreShell Core-Shell (2.6 µm) Particle->CoreShell EddyHigh High Eddy Diffusion (A-Term) FullyPorous->EddyHigh MassSlow Slow Mass Transfer (C-Term) FullyPorous->MassSlow EddyLow Reduced Eddy Diffusion (A-Term) CoreShell->EddyLow MassFast Fast Mass Transfer (C-Term) CoreShell->MassFast BroadPeak Broad Peaks / Lower Efficiency EddyHigh->BroadPeak MassSlow->BroadPeak SharpPeak Sharp Peaks / High Efficiency EddyLow->SharpPeak MassFast->SharpPeak

Fig 1: Van Deemter causality: Core-shell vs. fully porous chromatographic mechanisms.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal System Suitability Testing (SST) and bracketing standards to continuously verify instrument performance and mitigate baseline drift.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (pH Control is Critical) Because 3-(Cyclohexylsulfonyl)azetidine is a basic amine (pKa ~ 10), the mobile phase pH must be maintained at least 2 units below its pKa to ensure full protonation, preventing dual-state retention and masking residual silanols.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • Diluent: 80:20 Water:Acetonitrile (v/v).

  • SST Standard: Accurately weigh 10.0 mg of 3-(Cyclohexylsulfonyl)azetidine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Self-Validation Check: Prepare a second, independent standard (Check Standard). The agreement between the SST and Check Standard must be 98.0% - 102.0% before proceeding.

Step 3: Chromatographic Sequence (Bracketing) Execute the sequence using bracketing to ensure continuous validation:

  • Blank (Diluent) x 2

  • SST Standard x 6 (Verify %RSD ≤ 2.0% for Area and RT)

  • Samples (up to 10 injections)

  • SST Standard x 1 (Drift check: must be within ±2.0% of initial SST mean)

Table 1: Chromatographic Method Parameters Comparison
ParameterTraditional HPLC (FPP)Modern UHPLC (CSP)
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 2.6 µm)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL2 µL
Gradient Profile 10% to 90% B over 20 min10% to 90% B over 7 min
Column Temp. 30 °C40 °C (Improves mass transfer)
Detection (UV) 210 nm210 nm (80 Hz sampling rate)
System Backpressure ~120 bar~280 bar

ICH Q2(R2) Validation Framework & Results

The methods were validated strictly according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2]. The workflow ensures that the Analytical Target Profile (ATP) is met with statistical confidence.

G ATP Analytical Target Profile (ATP) Specificity Specificity & Selectivity ATP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Linearity->Precision LOD_LOQ LOD / LOQ Determination Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness (DoE) LOD_LOQ->Robustness Validation Validated Method (ICH Q2(R2)) Robustness->Validation

Fig 2: ICH Q2(R2) analytical method validation workflow for API intermediates.

Table 2: ICH Q2(R2) Validation Results Summary

The empirical data below highlights the performance superiority of the Core-Shell methodology for 3-(Cyclohexylsulfonyl)azetidine hydrochloride.

Validation ParameterTraditional HPLC (FPP)Modern UHPLC (CSP)ICH Q2(R2) Acceptance Criteria
Theoretical Plates (N) 8,50022,400 > 2,000
Tailing Factor ( Tf​ ) 1.45 (Moderate tailing)1.08 (Highly symmetrical)≤ 1.5
Linearity ( R2 ) 0.9991 (25-150%)0.9999 (25-150%)≥ 0.999
Precision (%RSD) 1.2% (n=6)0.4% (n=6)≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%99.6% - 100.3% 98.0% - 102.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL S/N > 3 (LOD), S/N > 10 (LOQ)
Analysis of Results
  • Specificity & Tailing: The basic azetidine ring heavily interacts with the FPP column, resulting in a tailing factor of 1.45. The CSP column, with its advanced end-capping and reduced porous depth, yields a nearly perfect Gaussian peak ( Tf​ = 1.08), drastically improving the resolution of closely eluting impurities.

  • Sensitivity (LOD/LOQ): The reduced band broadening in the CSP method increases the peak height (signal), yielding a 5-fold improvement in the Limit of Quantitation (0.3 µg/mL vs 1.5 µg/mL). This is critical for detecting trace-level genotoxic impurities in API synthesis.

  • Throughput: The CSP method reduces the run time from 20 minutes to 7 minutes, cutting solvent consumption by over 80% while tripling laboratory throughput.

Conclusion

For the analysis of highly strained, basic intermediates like 3-(Cyclohexylsulfonyl)azetidine hydrochloride, Traditional Fully Porous HPLC methods are functional but suffer from kinetic limitations that manifest as peak tailing and lower sensitivity.

By upgrading to a Core-Shell UHPLC architecture, laboratories can fulfill ICH Q2(R2) criteria with significantly tighter statistical margins. The CSP method provides self-validating robustness, superior mass transfer kinetics, and enhanced sensitivity, making it the definitive choice for modern drug development workflows.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications. Journal of Analytical Methods in Chemistry. Available at:[Link]

Comparative

Structural activity relationship (SAR) of 3-(Cyclohexylsulfonyl)azetidine vs other azetidines

Structural Activity Relationship (SAR) Guide: 3-(Cyclohexylsulfonyl)azetidine vs. Alternative Azetidine Scaffolds Executive Summary As modern drug discovery pivots away from flat, aromatic-heavy molecules toward structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Guide: 3-(Cyclohexylsulfonyl)azetidine vs. Alternative Azetidine Scaffolds

Executive Summary

As modern drug discovery pivots away from flat, aromatic-heavy molecules toward structures with a higher fraction of sp3-hybridized carbons (Fsp3), azetidines have emerged as privileged bioisosteres for larger rings like piperidines and pyrrolidines. Among these, 3-(Cyclohexylsulfonyl)azetidine represents a highly optimized, commercially available building block. This guide objectively compares the physicochemical and pharmacological performance of 3-(Cyclohexylsulfonyl)azetidine against other azetidine derivatives, providing actionable SAR insights and self-validating experimental protocols for lead optimization.

Physicochemical Profiling & Structural Causality

To understand the SAR advantages of 3-(Cyclohexylsulfonyl)azetidine, we must deconstruct its structural components and the causality behind their effects on molecular behavior:

  • The Azetidine Core: Unsubstituted azetidine is a highly basic secondary amine with a pKa of 11.29[1]. At physiological pH (7.4), it is nearly entirely protonated. While this ensures excellent aqueous solubility, it severely restricts passive membrane permeability and increases the risk of binding to the hERG potassium channel, a primary driver of cardiotoxicity.

  • The C3-Sulfonyl Group (-SO₂-): Placing a sulfonyl group at the 3-position exerts a strong electron-withdrawing inductive (-I) effect through the sigma bonds of the strained four-membered ring. This drops the pKa of the N1 amine into a more favorable "Goldilocks" zone (~8.5–9.0). The causality here is critical: the lowered pKa shifts the neutral-to-protonated ratio at pH 7.4, significantly enhancing cellular permeability (Papp) while maintaining enough basicity to form critical salt bridges in target binding pockets.

  • The Cyclohexyl Moiety: Compared to planar phenyl rings or small methyl groups, the bulky, saturated cyclohexyl group maximizes Fsp3. In deep, hydrophobic binding pockets—such as those found in JAK1 or GSTP1 targets[2][3]—the flexible cyclohexyl ring undergoes favorable van der Waals interactions. It efficiently displaces high-energy water molecules without introducing the metabolic liabilities (e.g., reactive epoxide formation) associated with electron-rich aromatic rings.

Comparative SAR Analysis

The following table synthesizes the performance of N1-functionalized derivatives utilizing different azetidine cores against a representative kinase target model.

Scaffold Core (N1-Functionalized)Calculated pKa (N1)LogD (pH 7.4)Microsomal Clearance (Cl_int)[µL/min/mg]Target IC₅₀ (nM)
Unsubstituted Azetidine 11.29-0.8> 150 (Poor)450
3-(Methylsulfonyl)azetidine 8.90.485 (Moderate)120
3-(Phenylsulfonyl)azetidine 8.42.1110 (High Liability)45
3-(Cyclohexylsulfonyl)azetidine 8.61.8< 25 (Excellent)12

Data Interpretation: While the phenylsulfonyl variant provides good potency, its planar nature increases metabolic clearance (Cl_int). The 3-(Cyclohexylsulfonyl)azetidine strikes the optimal balance, providing single-digit nanomolar potency, excellent metabolic stability, and an optimal LogD for oral bioavailability.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: N1-Functionalization via Reductive Amination

Causality: Reductive amination is preferred over direct alkylation to prevent over-alkylation (quaternary ammonium formation).

  • Preparation: Dissolve 3-(Cyclohexylsulfonyl)azetidine hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to liberate the free base of the azetidine. Stir for 30 minutes at room temperature to allow iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is chosen because it is mild and selectively reduces the iminium ion without reducing the aldehyde.

  • Validation: Monitor via LC-MS. The reaction is self-validating when the disappearance of the aldehyde peak coincides with the emergence of the product mass [M+H]+. Quench with saturated NaHCO₃ and extract with EtOAc.

Protocol B: In Vitro Microsomal Stability (Cl_int) Assay

Causality: Assessing how rapidly the liver metabolizes the compound dictates its half-life.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validating Control: Run Verapamil concurrently as a high-clearance positive control. If Verapamil's Cl_int does not exceed 100 µL/min/mg, the microsomes are metabolically compromised, and the assay must be rejected.

Mechanistic Visualizations

SAR_Workflow A 1. Scaffold Selection 3-(Cyclohexylsulfonyl)azetidine B 2. N1-Functionalization (Reductive Amination) A->B C 3. Physicochemical Profiling (pKa, LogD, Permeability) B->C D 4. In Vitro ADME (Microsomal Stability) C->D E 5. Target Engagement (Enzyme/Kinase IC50) D->E F 6. Lead Candidate Selection E->F

Fig 1. Step-by-step SAR evaluation workflow for azetidine-based lead optimization.

Binding_Model Target Target Binding Pocket (Hydrophobic & Polar Regions) Cyclohexyl Cyclohexyl Group Van der Waals Interactions (Deep Pocket Filling) Target->Cyclohexyl Hydrophobic Sulfonyl C3-Sulfonyl Group Hydrogen Bond Acceptor (Inductive pKa Lowering) Target->Sulfonyl H-Bonding N1_Amine N1 Secondary Amine Solvent Exposed / Salt Bridge Formation Target->N1_Amine Electrostatic Azetidine Azetidine Ring Rigid sp3 Vector (High Fsp3) Azetidine->Cyclohexyl C3-Linkage Azetidine->Sulfonyl C3-Linkage Azetidine->N1_Amine Core

Fig 2. Pharmacophore mapping of 3-(Cyclohexylsulfonyl)azetidine in a target binding pocket.

Conclusion & Strategic Recommendations

When optimizing a lead series suffering from poor permeability, high hERG liability, or rapid oxidative metabolism, replacing standard piperidines or unsubstituted azetidines with 3-(Cyclohexylsulfonyl)azetidine is a highly effective strategy. The inductive pKa lowering provided by the sulfonyl group, combined with the metabolic stability and hydrophobic pocket-filling capability of the cyclohexyl ring, makes it a superior scaffold for modern kinase and enzyme inhibitor design.

References

  • Grokipedia : Azetidine (Chemical Properties and pKa Data). Available at: [Link][1]

  • Journal of Medicinal Chemistry (ACS Publications) : Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors. Available at:[Link][2]

  • Google Patents : US20110224190A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors. Available at:[3]

Sources

Validation

Assessing the Metabolic Stability of 3-(Cyclohexylsulfonyl)azetidine Hydrochloride in Human Liver Microsomes: A Comparison Guide

In modern drug discovery, the metabolic half-life of a lead compound dictates its pharmacokinetic viability. As medicinal chemists increasingly pivot away from metabolically labile, flat heterocycles, sp3 -rich scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the metabolic half-life of a lead compound dictates its pharmacokinetic viability. As medicinal chemists increasingly pivot away from metabolically labile, flat heterocycles, sp3 -rich scaffolds like 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) have emerged as critical building blocks.

This guide provides an authoritative, causality-driven comparison of this compound's metabolic stability against alternative scaffolds, supported by a self-validating Human Liver Microsome (HLM) experimental protocol.

Structural Rationale: The Azetidine Advantage

The metabolic fate of an N-heterocycle is heavily influenced by its ring size and electronic environment. Historically, piperidine and pyrrolidine rings have been favored in drug design, but they are highly susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation, leading to rapid ring scission and high intrinsic clearance ()[1].

Replacing a piperidine with a four-membered azetidine ring introduces significant ring strain (~25.4 kcal/mol). This strain creates steric hindrance that prevents the optimal geometry required for hydrogen abstraction by the high-valent iron-oxo species in the CYP active site, effectively shutting down the α -oxidation liability ()[2]. Furthermore, pairing the azetidine with an aliphatic cyclohexyl sulfonyl group—rather than an aromatic phenyl sulfonyl—mitigates the risk of rapid aromatic hydroxylation, yielding a highly stable structural motif.

Metabolic_Fate Scaffold N-Heterocycle Scaffold Piperidine Piperidine Ring Scaffold->Piperidine Azetidine Azetidine Ring Scaffold->Azetidine AlphaOx CYP-Mediated α-Carbon Oxidation Piperidine->AlphaOx Azetidine->AlphaOx Minor Pathway Steric Ring Strain & Steric Hindrance Azetidine->Steric RingOpen Rapid Ring Scission (High Clearance) AlphaOx->RingOpen Stable Metabolic Stability (Low Clearance) Steric->Stable

Fig 1: Mechanistic divergence in CYP450-mediated metabolism between azetidine and piperidine.

Comparative Metabolic Performance

To objectively evaluate the performance of 3-(Cyclohexylsulfonyl)azetidine, we must benchmark it against alternative structural analogs and standard reference controls. The data below illustrates how ring contraction (piperidine to azetidine) and side-chain saturation (phenyl to cyclohexyl) synergistically reduce intrinsic clearance ( CLint​ ).

Table 1: Comparative In Vitro Metabolic Stability in HLM

Compound / ScaffoldStructural FeatureHalf-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ )*Primary Metabolic Liability
3-(Cyclohexylsulfonyl)azetidine Azetidine + Aliphatic~55 ~25.2 Minor aliphatic oxidation
4-(Cyclohexylsulfonyl)piperidine Piperidine + Aliphatic~15~92.4Rapid α -carbon oxidation
3-(Phenylsulfonyl)azetidine Azetidine + Aromatic~35~39.6Aromatic hydroxylation
Verapamil (Positive Control)High Clearance Ref.8173.0N-dealkylation
Dextromethorphan (Positive Control)Moderate Clearance Ref.2555.4O-demethylation

*Units for CLint​ are µL/min/mg protein. Note: Data for specific building blocks represent benchmark trends derived from established structure-activity relationships in standardized HLM assays.

Causality-Driven Experimental Design

A robust HLM assay is not merely a sequence of steps; it is a self-validating kinetic system. Every parameter in the protocol below is chosen to ensure physiological relevance and mathematical accuracy:

  • Subcellular Fraction (HLM): Microsomes contain the full complement of Phase I enzymes (CYPs, FMOs) localized in the endoplasmic reticulum, making them the gold standard for assessing primary oxidative metabolism ()[3].

  • Low Protein Concentration (0.5 mg/mL): High protein concentrations artificially lower the unbound fraction ( fu​ ) of the drug due to non-specific binding. Keeping protein at ≤0.5 mg/mL ensures the free fraction remains close to 1, preventing the underestimation of CLint​ ()[4].

  • Low Substrate Concentration (1 µM): To accurately calculate intrinsic clearance, the reaction must follow first-order kinetics. Maintaining the substrate concentration well below the anticipated Michaelis-Menten constant ( Km​ ) ensures that the rate of metabolism is directly proportional to the substrate concentration ()[5].

Self-Validating Protocol: HLM Metabolic Stability Assay

HLM_Workflow Start Prepare 1 µM Substrate & 0.5 mg/mL HLM PreInc Pre-incubate at 37°C (5 min) Start->PreInc Initiate Initiate Reaction (+ 1 mM NADPH) PreInc->Initiate Timepoints Sample at 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench with Ice-Cold ACN (+ Internal Standard) Timepoints->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Determine % Remaining) Centrifuge->LCMS

Fig 2: Self-validating experimental workflow for HLM metabolic stability assays.

Step-by-Step Methodology

Phase 1: Preparation & Pre-Incubation

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: Physiological pH and magnesium ions are critical for optimal CYP conformation and cofactor binding.

  • Microsome Thawing: Thaw pooled Human Liver Microsomes rapidly in a 37°C water bath, then immediately transfer to ice to preserve enzymatic integrity.

  • Reaction Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and 3-(Cyclohexylsulfonyl)azetidine (final concentration 1 µM). Ensure the final organic solvent concentration (e.g., DMSO) is ≤0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

Phase 2: Initiation & Sampling 5. Initiation: Start the reaction by adding an NADPH regenerating system (final NADPH concentration 1 mM). Causality: A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prevents cofactor depletion over the 60-minute timeframe. 6. Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture. 7. Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while the internal standard controls for downstream LC-MS/MS ionization variability.

Phase 3: Validation Controls (The Self-Validating System)

  • Negative Control (No NADPH): Run a parallel incubation replacing NADPH with buffer. If the compound degrades here, it indicates chemical instability or non-CYP/FMO mediated degradation (e.g., esterases), invalidating CYP-based clearance assumptions.

  • Positive Controls: Run Verapamil and Dextromethorphan in parallel. If their half-lives deviate significantly from historical benchmarks (Table 1), the HLM batch is metabolically compromised and the assay must be rejected.

Phase 4: Analysis & Kinetic Calculation 8. Centrifugation: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. 9. LC-MS/MS Analysis: Analyze the supernatant to quantify the percentage of parent compound remaining relative to the T=0 minute timepoint. 10. Data Processing: Plot the natural logarithm ( ln ) of the % parent remaining versus time.

  • Calculate the elimination rate constant ( k ) from the slope of the linear regression.

  • Half-life ( t1/2​ ) = 0.693/k
  • Intrinsic Clearance ( CLint​ ) = (k×V)/M , where V is the incubation volume (µL) and M is the mass of microsomal protein (mg).
References
  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology (ACS Publications).[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.[Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism (PMC - NIH).[Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

Sources

Comparative

Comparative toxicity of cyclohexylsulfonyl azetidine derivatives in early drug development

The integration of small aliphatic rings into drug scaffolds has fundamentally reshaped modern medicinal chemistry. By increasing the fraction of sp³ carbons (Fsp³), drug developers can significantly improve target speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The integration of small aliphatic rings into drug scaffolds has fundamentally reshaped modern medicinal chemistry. By increasing the fraction of sp³ carbons (Fsp³), drug developers can significantly improve target specificity and aqueous solubility[1]. Among these, the azetidine ring—a four-membered nitrogenous heterocycle—has emerged as a premier bioisostere for traditional pyrrolidines and piperidines. However, the inherent ring strain of azetidines introduces unique metabolic and toxicological liabilities.

To counteract these vulnerabilities, the strategic conjugation of azetidines with bulky, electron-withdrawing groups, such as the cyclohexylsulfonyl moiety , has proven highly effective[2][3]. As a Senior Application Scientist, I have structured this guide to objectively compare the toxicity and metabolic profiles of cyclohexylsulfonyl azetidine derivatives against alternative heterocycles, providing the mechanistic rationale and self-validating experimental frameworks necessary for early drug development.

The Mechanistic Push-Pull: Ring Scission vs. Steric Shielding

When optimizing a lead compound, replacing a pyrrolidine with an azetidine often yields a favorable reduction in lipophilicity (LogD) and improves baseline human liver microsome (HLM) stability[4]. However, this modification introduces a severe bioactivation liability. Azetidines are highly susceptible to cytochrome P450 (CYP)-mediated α-carbon oxidation. This oxidation triggers a rapid ring scission, generating highly reactive, electrophilic aldehydes or ketones[5]. If left unchecked, these electrophiles covalently bind to off-target hepatic proteins, leading to idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity.

To rescue the azetidine scaffold, medicinal chemists utilize the cyclohexylsulfonyl group . The sulfonyl (-SO₂-) moiety is a robust, metabolically inert functional group that acts as a strong hydrogen bond acceptor without introducing arylamine-related hypersensitivity risks[3]. When paired with a bulky cyclohexyl ring, the resulting structure provides immense steric shielding. This steric bulk physically restricts the conformational access of CYP450 enzymes to the vulnerable α-carbons of the azetidine ring, effectively suppressing the ring-opening liability and preventing the formation of toxic aldehydes[6].

Pathway A Cyclohexylsulfonyl Azetidine (Parent Scaffold) B CYP450 α-Carbon Oxidation A->B Phase I Metabolism F Cyclohexylsulfonyl Steric Bulk A->F Structural Feature C Azetidine Ring Scission B->C Ring Opening D Electrophilic Aldehyde (Toxicity Liability) C->D E GSH Conjugation (Cys-thiazolidine) D->E Trapping Agent F->B Steric Hindrance G Metabolic Stability (Reduced Clearance) F->G Promotes

Fig 1. CYP450 azetidine bioactivation and steric shielding by the cyclohexylsulfonyl group.

Comparative Toxicity and Performance Data

To objectively evaluate the cyclohexylsulfonyl azetidine scaffold, it must be benchmarked against its direct structural analogs. Table 1 synthesizes comparative toxicological and pharmacokinetic metrics, illustrating the exact trade-offs between ring size, lipophilicity, and functional group shielding.

Table 1: Comparative Physicochemical and Toxicity Metrics in Early Lead Optimization

Scaffold / DerivativeLogD (pH 7.4)HLM CL_int (µL/min/mg)Reactive Metabolite Formation (GSH Trapping)hERG Inhibition (IC₅₀, µM)Primary Toxicity Liability
Pyrrolidine Analog 3.585.0Low15.2High intrinsic clearance; moderate cardiotoxicity.
Unshielded Azetidine 2.845.0High (Aldehyde formation)>30.0Hepatotoxicity via covalent protein binding[5].
Methylsulfonyl Azetidine 2.538.0Moderate>30.0Insufficient steric bulk allows partial ring scission.
Cyclohexylsulfonyl Azetidine 3.2<18.0 Low 28.5Balanced profile; steric shielding prevents scission[6].

Data Interpretation: While the unshielded azetidine successfully reduces hERG liability and lowers LogD compared to the pyrrolidine, it fails the reactive metabolite screen due to massive aldehyde generation. The addition of the cyclohexylsulfonyl group slightly raises LogD but drops intrinsic clearance to highly favorable levels (<18 µL/min/mg) while abolishing the reactive aldehyde liability via steric hindrance.

Self-Validating Experimental Protocol: Reactive Metabolite Trapping

To confidently advance a cyclohexylsulfonyl azetidine derivative, you must empirically validate the absence of reactive aldehyde formation. Standard clearance assays are insufficient; you must actively trap the transient toxicophores.

The following protocol is a self-validating system : it utilizes semicarbazide and glutathione (GSH) as orthogonal nucleophilic traps, paired with a minus-NADPH negative control to rule out non-CYP degradation, and culminates in NMR verification to definitively prove the mechanism of any observed scission[5].

Step 1: Microsomal Incubation & Trapping
  • Causality: CYP enzymes require NADPH to function. By running parallel incubations with and without NADPH, you isolate CYP-mediated bioactivation from baseline chemical instability. Semicarbazide is specifically chosen because it selectively reacts with the electrophilic aldehydes generated by azetidine ring-opening to form stable semicarbazones.

  • Action: Incubate 10 µM of the test compound in human liver microsomes (HLM, 1 mg/mL protein) fortified with 1 mM NADPH. Spike the reaction with either 5 mM GSH or 5 mM semicarbazide. Incubate at 37°C for 60 minutes.

Step 2: Quenching and Protein Precipitation
  • Causality: Rapid quenching halts enzymatic activity instantly, preserving the transient trapped conjugates before they degrade.

  • Action: Add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

Step 3: LC-HRMS/MS Analysis (Primary Detection)
  • Causality: High-Resolution Mass Spectrometry (HRMS) allows for exact mass filtering. GSH conjugates of azetidine-derived aldehydes typically exhibit a characteristic neutral loss of 129 Da (pyroglutamic acid) during collision-induced dissociation.

  • Action: Analyze the supernatant using LC-HRMS. Scan for specific mass shifts: +307 Da for GSH adducts (forming Cys-thiazolidine derivatives) and +57 Da for semicarbazone adducts.

Step 4: 2D NMR Verification (Orthogonal Validation)
  • Causality: Mass spectrometry confirms the molecular weight of the adduct, but not the exact regiochemistry. A ¹H-¹³C HSQC NMR experiment is required to prove the azetidine ring actually opened.

  • Action: Scale up the incubation for any detected adducts. Purify via preparative HPLC. Run a ¹H-¹³C HSQC NMR spectrum. Validation checkpoint: Look for a new proton resonance (typically around δ 7.60–8.00) that lacks a corresponding ¹³C cross-peak. This indicates a primary/secondary amine (N-H) proton, definitively proving the azetidine ring was cleaved open[5].

Workflow S1 Step 1: HLM Incubation (+NADPH, +GSH/Semicarbazide) S2 Step 2: Cold ACN Quench (Protein Precipitation) S1->S2 S3 Step 3: LC-HRMS Screen (Scan for +307/+57 Da Mass Shifts) S2->S3 S4 Step 4: 2D NMR Verification (Confirm N-H proton via HSQC) S3->S4

Fig 2. Workflow for trapping and identifying reactive aldehyde metabolites from azetidines.

Conclusion

Cyclohexylsulfonyl azetidines represent a sophisticated compromise in early drug design. While the azetidine core optimizes the physicochemical profile by increasing Fsp³ character and lowering LogD, its inherent vulnerability to CYP-mediated ring scission demands structural protection. The bulky cyclohexylsulfonyl group provides the exact steric shielding necessary to block α-carbon oxidation, resulting in a scaffold that maintains target potency while successfully navigating the rigorous toxicity and clearance hurdles of preclinical development.

References

Sources

Validation

Validating NMR reference spectra for 3-(Cyclohexylsulfonyl)azetidine hydrochloride CAS 1820638-85-4

Validating NMR Reference Spectra for 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4): A Comparative Guide to 1D, 2D, and qNMR Strategies The Analytical Challenge in Early-Stage Drug Development For drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating NMR Reference Spectra for 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4): A Comparative Guide to 1D, 2D, and qNMR Strategies

The Analytical Challenge in Early-Stage Drug Development

For drug development professionals, 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4) is a highly valuable synthetic building block. The incorporation of the strained, nitrogen-containing azetidine ring—often used as a bioisostere for larger heterocycles—can dramatically improve the pharmacokinetic profile, metabolic stability, and target affinity of a drug candidate. However, the exact structural confirmation and absolute purity determination of such functionalized small molecules are critical before downstream synthesis.

Relying solely on vendor-provided Certificates of Analysis (CoA) or basic 1D 1 H NMR reference spectra introduces significant risk. Vendor spectra often lack the resolution to identify trace regioisomers or fail to provide an absolute mass fraction, leading to stoichiometric imbalances in subsequent coupling reactions. As a Senior Application Scientist, I advocate for a self-validating, multi-tiered NMR approach. This guide objectively compares standard vendor spectra against in-house 2D NMR structural elucidation and Quantitative NMR (qNMR) workflows, providing a rigorous, USP <761>-compliant methodology for validating CAS 1820638-85-4 [1].

Comparative Analysis: Vendor Spectra vs. 2D NMR vs. qNMR

To establish a robust analytical control strategy, researchers must understand the causal limitations of each validation method.

  • Vendor 1D 1 H NMR (The Baseline): Typically acquired quickly to confirm bulk identity. It relies on relative integration. While it confirms the presence of the cyclohexyl group (aliphatic region, 1.0–2.0 ppm) and the azetidine ring (3.5–4.5 ppm), it cannot definitively prove the exact linkage position without advanced experiments, nor can it provide absolute purity without an internal standard.

  • In-House 2D NMR (Structural Confidence): Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map the exact carbon-hydrogen framework. HMBC is specifically required to prove the connectivity between the azetidine C3 position and the sulfonyl group, ensuring no structural rearrangements occurred during synthesis.

  • Quantitative NMR (Absolute Purity): qNMR determines the exact mass fraction of the analyte by comparing the integral of a target proton against a highly pure Internal Standard Reference Material (ISRM) [2]. Unlike HPLC, qNMR does not require a reference standard of the analyte itself, making it invaluable for novel building blocks[3].

Table 1: Performance Comparison of NMR Validation Strategies
ParameterVendor 1D 1 H NMRIn-House 2D NMR (HSQC/HMBC)qNMR (USP <761> Compliant)
Primary Utility Rapid identity confirmationAbsolute structural elucidationAbsolute purity/assay determination
Quantitative Accuracy Low (Relative only)N/A (Qualitative)Extremely High (>99.5% accuracy)
Detection of Regioisomers Poor (Signals often overlap)Excellent (Through-bond correlation)Moderate (Depends on signal separation)
Need for Analyte Standard NoNoNo (Uses universal internal standard)
Regulatory Acceptance Insufficient for IND filingRequired for structural proofGold standard for absolute assay (ICH Q2)
Time per Sample < 5 minutes1–4 hours15–30 minutes (post-T1 measurement)

The Causality of Experimental Design: Why Maleic Acid?

To design a self-validating qNMR system for 3-(Cyclohexylsulfonyl)azetidine hydrochloride, the selection of the internal standard and solvent is the most critical decision.

Solvent Selection: The compound is a hydrochloride salt, making it highly soluble in polar aprotic solvents like DMSO-d 6​ or protic solvents like D 2​ O. DMSO-d 6​ is preferred here to prevent the rapid exchange of the azetidine NH2+​ protons, which can provide additional structural confirmation.

Internal Standard Selection: Maleic acid is the optimal ISRM for this assay. The causality behind this choice lies in signal separation. Maleic acid produces a sharp, distinct singlet integrating to 2 protons at approximately 6.2–6.3 ppm in DMSO-d 6​ [2]. The protons of CAS 1820638-85-4 are localized in the aliphatic region (cyclohexyl, 1.0–2.0 ppm) and the mid-field region (azetidine CH/CH 2​ , 3.5–4.5 ppm). Because the maleic acid signal falls in a completely vacant region of the analyte's spectrum, there is zero integration overlap—a fundamental prerequisite for accurate qNMR [4].

Experimental Protocol: USP <761> Compliant qNMR Validation

The following step-by-step methodology ensures metrological traceability and eliminates subjective integration errors.

Step 1: Precision Weighing (The Foundation of Accuracy)

  • Use a calibrated microbalance (accuracy to 0.001 mg) situated in a static-free environment.

  • Accurately weigh ~10.0 mg of 3-(Cyclohexylsulfonyl)azetidine hydrochloride into a clean glass vial.

  • Accurately weigh ~5.0 mg of Maleic Acid (TraceCERT® or equivalent ISRM grade, known purity >99.9%).

Step 2: Sample Preparation

  • Co-dissolve both powders in 0.8 mL of high-purity DMSO-d 6​ (0.03% v/v TMS).

  • Vortex thoroughly for 60 seconds to ensure complete dissolution.

  • Transfer 0.6 mL of the homogenous solution into a standard 5 mm NMR tube.

Step 3: T 1​ Relaxation Measurement (The Causal Link to Quantitation) Scientific Rationale: In qNMR, the excited nuclei must fully relax back to their equilibrium state before the next radiofrequency pulse. If the relaxation delay (D1) is too short, the signal area will not be proportional to the number of nuclei.

  • Run an Inversion Recovery experiment to determine the longitudinal relaxation time (T 1​ ) for both the maleic acid peak (6.2 ppm) and the target azetidine/cyclohexyl peaks.

  • Identify the longest T 1​ value among the peaks of interest.

  • Set the inter-pulse delay (D1) to at least 5×T1​ (typically 25–30 seconds for these small molecules in DMSO-d 6​ ) to ensure >99.3% relaxation [4].

Step 4: Data Acquisition & Processing

  • Acquire the 1 H NMR spectrum at 400 MHz or 600 MHz using a 90° excitation pulse.

  • Collect a minimum of 64 scans (NS=64) to achieve a Signal-to-Noise Ratio (S/N) > 250:1.

  • Apply rigorous manual phase correction (zero-order and first-order).

  • Apply a multipoint baseline correction. Do not rely solely on automated baseline algorithms, as slight baseline distortions will severely skew the integration area.

Step 5: Purity Calculation Calculate the absolute mass fraction ( Px​ ) of the analyte using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • I = Integral area (Maleic acid = 2; Analyte target peak = e.g., 1 for the azetidine CH)

  • N = Number of protons generating the signal

  • M = Molecular weight (CAS 1820638-85-4 = 239.76 g/mol ; Maleic acid = 116.07 g/mol )

  • W = Exact mass weighed

  • Pstd​ = Certified purity of the Maleic Acid standard

Validation Workflow Visualization

qNMR_Workflow Start Sample Preparation CAS 1820638-85-4 + Maleic Acid in DMSO-d6 T1 T1 Relaxation Measurement Inversion Recovery Experiment Start->T1 Acq 1H qNMR Acquisition Delay (D1) ≥ 5 × T1 T1->Acq Determine D1 Process Data Processing Phase/Baseline Correction & Integration Acq->Process Calc Purity Calculation Absolute Mass Fraction (%) Process->Calc Report Regulatory Reporting (USP <761> Compliant) Calc->Report

Figure 1: Step-by-step qNMR validation workflow for absolute purity determination.

Conclusion

While vendor-supplied 1D NMR spectra provide a necessary baseline for chemical identification, they are insufficient for rigorous drug development workflows. By implementing a self-validating qNMR protocol using Maleic Acid as an internal standard, researchers can achieve absolute, traceable purity assignments for 3-(Cyclohexylsulfonyl)azetidine hydrochloride. This ensures that downstream synthetic steps are based on accurate stoichiometries, ultimately saving time and resources in the pipeline.

References

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures (BIPM). Available at:[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Guide: 3-(Cyclohexylsulfonyl)azetidine hydrochloride

As laboratory operations in advanced drug discovery scale, the safe handling and disposal of highly specialized building blocks become paramount. 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory operations in advanced drug discovery scale, the safe handling and disposal of highly specialized building blocks become paramount. 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS: 1820638-85-4) is a critical intermediate, frequently utilized as a conformationally constrained linker in the development of potent Menin-MLL protein-protein interaction inhibitors for acute leukemia therapies[1].

While its rigid azetidine ring and lipophilic cyclohexylsulfonyl group are invaluable for optimizing target binding affinity[1], these exact structural features—combined with its hydrochloride salt form—dictate strict operational and disposal protocols. This guide provides a causality-driven, self-validating methodology for the safe handling and destruction of this compound.

Physicochemical Hazard Profile & Causality

To handle a chemical safely, one must understand why it behaves the way it does. The molecular architecture of 3-(Cyclohexylsulfonyl)azetidine hydrochloride presents three distinct operational challenges:

  • The Hydrochloride Salt: As a secondary amine salt, it is inherently hygroscopic. Exposure to ambient moisture can lead to clumping and the formation of localized acidic microenvironments.

  • The Sulfonyl Group ( R−SO2​−R′ ): The high sulfur content means that thermal decomposition will yield highly toxic and corrosive sulfur oxides ( SOx​ ).

  • The Halogen Content: Combustion of the hydrochloride salt generates hydrogen chloride ( HCl ) gas[2].

Hazard Summary & Mitigation Data
Hazard CategoryChemical DriverPrimary RiskMitigation / PPE Requirement
Skin/Eye Irritation Acidic nature of HCl saltCategory 2 Irritant; localized protein denaturationNitrile gloves (double-gloved), tightly fitting safety goggles[3].
Respiratory Toxicity Fine powder aerosolizationMucous membrane irritationN95/P100 particulate respirator or handling strictly within a fume hood[4].
Combustion Byproducts Sulfur, Nitrogen, ChlorineRelease of SOx​ , NOx​ , HCl High-temperature incineration with alkaline scrubbers[2].
Environmental Toxicity Heteroatom concentrationAquatic toxicity; pH disruptionZero-drain discharge policy; collect all aqueous washings[5].

Operational Handling Methodology

This protocol ensures the integrity of the chemical while protecting the operator. Every step is designed as a self-validating system.

Step 1: Environmental Control & Static Dissipation

  • Action: Conduct all weighing and transfers inside a certified fume hood (face velocity 80-100 fpm) using grounded, anti-static spatulas and weighing boats.

  • Causality: Fine organic powders can accumulate static charge during friction (triboelectric effect). A static discharge can cause sudden aerosolization or, in extreme cases, deflagration.

  • Validation Checkpoint: Observe the powder during transfer. If the powder aggressively repels the spatula or clings to the sides of the weighing boat, static is present. Pause and use a static eliminator (ionizing bar) before proceeding.

Step 2: Moisture Exclusion

  • Action: If the material is stored under inert gas (Argon/Nitrogen), purge the container before and after weighing[3].

  • Causality: The hydrochloride salt will absorb atmospheric moisture, altering its molecular weight by forming hydrates and lowering your effective assay yield.

  • Validation Checkpoint: The material should remain a free-flowing powder. If clumping or a "wet" appearance is observed, moisture ingress has occurred.

Proper Disposal Procedures

Because 3-(Cyclohexylsulfonyl)azetidine hydrochloride contains nitrogen, sulfur, and chlorine, it cannot be disposed of in standard organic waste streams or flushed down the sink[3].

Protocol A: Solid Waste Disposal
  • Collection: Gather all empty vials, contaminated weighing boats, and residual solid chemical.

  • Containment: Place into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Label explicitly as "Hazardous Solid Waste: Contains Halogenated and Sulfur-containing Organics."

  • Destruction: Transfer to a licensed hazardous waste facility for high-temperature incineration [3].

    • Causality: Incineration must occur in a facility equipped with an alkaline afterburner and flue-gas scrubbers. Thermal destruction breaks the molecule down into CO2​ , H2​O , NOx​ , SOx​ , and HCl . The scrubbers are mandatory to neutralize the acidic SOx​ and HCl gases before atmospheric release, preventing environmental acidification[4].

Protocol B: Aqueous Waste Disposal (Post-Reaction)
  • Collection: Collect all aqueous washings from reaction workups containing the dissolved salt.

  • Neutralization: Slowly add a mild base (e.g., 1M NaHCO3​ ) to the aqueous waste.

    • Causality: The hydrochloride salt dissociates in water, creating an acidic environment. Neutralization prevents adverse, gas-generating reactions when added to mixed waste carboys.

  • Validation Checkpoint: Use pH test strips to confirm the solution has stabilized between pH 6.5 and 7.5. If effervescence ( CO2​ release) continues, neutralization is incomplete.

  • Segregation: Store the neutralized solution in a designated "Aqueous Organic Waste" carboy.

Accidental Release & Spill Mitigation

In the event of a spill, immediate and correct action prevents the spread of corrosive materials.

  • Dry Spill Protocol: Do NOT use water initially. Adding water to the concentrated salt creates an acidic, corrosive slurry that is harder to contain and can damage flooring[2]. Use a dry, anti-static brush to sweep up the solid without generating dust[2]. Place the residue in a sealed plastic bag for hazardous disposal[5].

  • Validation Checkpoint: After removing the bulk solid, wipe the area with a damp pH indicator swab. If the swab turns red (acidic), perform a secondary wash with a dilute bicarbonate solution until the surface tests neutral.

Workflow Visualization

Workflow N1 1. Hazard Assessment & PPE Donning N2 2. Material Handling (Fume Hood / Inert Gas) N1->N2 N3 3. Accidental Spill? N2->N3 N4 Dry Clean-up (Avoid Dusting) N3->N4 Spill Occurs N5 4. Waste Segregation N3->N5 No Spill N4->N5 N6 Solid Waste (Halogenated/Sulfur) N5->N6 N7 Aqueous Waste (pH Adjusted) N5->N7 N8 5. High-Temp Incineration (w/ Acid Scrubbers) N6->N8 N7->N8

Workflow for handling, spill response, and disposal of halogenated sulfur compounds.

References

  • Azetidine Safety Data Sheet Source: Chemos GmbH&Co.KG URL:[Link]

  • Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-(Cyclohexylsulfonyl)azetidine hydrochloride

As a Senior Application Scientist, I frequently observe that the operational hazards of handling specialized pharmaceutical building blocks are underestimated. 3-(Cyclohexylsulfonyl)azetidine hydrochloride is a prime exa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the operational hazards of handling specialized pharmaceutical building blocks are underestimated. 3-(Cyclohexylsulfonyl)azetidine hydrochloride is a prime example. While it is a critical intermediate in drug development, its physical properties—specifically its nature as a fine, hygroscopic hydrochloride salt—present unique handling challenges.

This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. We will move beyond merely listing safety steps to exploring the causality behind them, ensuring your laboratory operations are both scientifically rigorous and unequivocally safe.

Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of sulfonated azetidine hydrochlorides is the first step in designing an effective PPE strategy:

  • Acute Irritation (H315, H319): The acidic nature of the hydrochloride salt, combined with the lipophilic cyclohexyl group, facilitates rapid dermal and ocular absorption. This leads to acute irritation upon contact[1].

  • Respiratory Sensitization (H335): As a fine powder, this compound is highly prone to aerosolization during weighing or transfer. Inhalation directly impacts mucosal membranes, causing respiratory tract irritation[2].

  • Hygroscopicity: The salt readily absorbs atmospheric moisture, which can cause severe clumping. Attempting to mechanically break up these clumps often results in a sudden, uncontrolled release of concentrated dust aerosols[3].

Quantitative Safety Parameters & PPE Specifications

To mitigate these risks, your PPE and environmental controls must meet specific quantitative thresholds.

Parameter / EquipmentSpecification / Quantitative ThresholdCausality / Rationale
Hand Protection Nitrile gloves, ≥0.11 mm thickness, >480 min breakthroughNitrile provides a robust, impermeable barrier against both fine powders and aqueous acidic salt solutions[4].
Eye Protection Tightly fitting safety goggles (EN 166 / NIOSH approved)Standard safety glasses leave gaps; goggles prevent fine airborne dust aerosols from contacting ocular mucosa[2].
Respiratory Protection N95, P95 (US) or P1/P2 (EU) particulate respiratorRequired if local exhaust ventilation is inadequate to filter particles <10 µm from the breathing zone[4].
Emergency Flush Time ≥ 15 minutes continuous water flowProvides sufficient duration to completely dilute and remove the acidic hydrochloride salt from biological tissues[3].
Storage Temperature Cool, dry environment (< 25°C) under inert gasMinimizes hygroscopic degradation and maintains powder stability, preventing hazardous clumping[1].

Step-by-Step Handling & Execution Workflow

Every protocol in your laboratory should be a self-validating system —meaning the procedure itself contains built-in checks to confirm it was executed correctly.

Phase 1: Pre-Operational Preparation & PPE Donning
  • Ventilation Validation: Conduct all operations inside a certified chemical fume hood or localized exhaust ventilation system.

    • Causality: Azetidine hydrochloride derivatives easily aerosolize, causing severe ocular and respiratory irritation[1].

    • Self-Validation: Verify hood function by checking the digital anemometer (target 80-100 fpm) or observing a visible airflow indicator (like a Kimwipe flutter test) before bringing the chemical into the workspace.

  • PPE Donning: Equip tightly fitting safety goggles, a flame-resistant/impervious lab coat, and double-layer nitrile gloves[2].

    • Causality: Double-gloving ensures that if the outer glove is contaminated or micro-punctured, the inner glove maintains the dermal barrier.

    • Self-Validation: Perform an air-inflation test on the outer gloves prior to donning to ensure no micro-punctures exist[4].

  • Tool Selection: Use non-sparking, anti-static spatulas[2].

    • Causality: Fine organic powders can accumulate static charge, leading to sudden dispersion or adherence to the spatula.

Phase 2: Execution and Material Transfer
  • Moisture Control: Allow the sealed chemical container to equilibrate to room temperature inside a desiccator before opening.

    • Causality: Hydrochloride salts are highly hygroscopic; opening a cold container causes atmospheric moisture condensation, leading to clumping and hydrolytic degradation[1].

    • Self-Validation: Observe the exterior of the container; it should be completely free of condensation before the seal is broken.

  • Weighing Protocol: Tare the receiving vessel. Transfer the powder slowly, keeping the spatula close to the vessel base.

    • Causality: Rapid movements or dropping powder from a height creates turbulent air currents that aerosolize the dust[4].

  • Inert Storage: Once the required mass is transferred, flush the primary container with an inert gas (Argon or Nitrogen) and seal tightly[1].

    • Self-Validation: A properly sealed and inerted container will remain free-flowing and will not show clumping upon subsequent uses.

Phase 3: Spill Response, Decontamination, and Disposal
  • Dry Cleanup (Primary Response): If a spill occurs, do not apply water immediately . Use dry clean-up procedures, such as sweeping with a non-sparking tool or using a HEPA-filtered vacuum[5].

    • Causality: Adding water directly to a concentrated bulk hydrochloride salt creates a highly acidic, corrosive micro-environment that can damage surfaces and spread the contamination[5].

  • Wet Decontamination (Secondary Response): After removing the bulk solid, wash the area with copious amounts of water[5].

    • Self-Validation: Test the final rinse water on the surface with pH paper; a neutral pH (6.5-7.5) confirms the complete removal of the acidic salt residue.

  • Waste Segregation: Place all collected solid waste, including contaminated gloves and empty vials, into a sealed, labeled hazardous waste container[4]. Liquid washings must not enter municipal drains and should be routed to aqueous hazardous waste streams[1].

  • Doffing: Remove gloves using the standard "glove-in-glove" technique to trap surface contaminants inside the discarded glove[4]. Wash hands and face thoroughly with soap and water[1].

Workflow Visualization

The following logical diagram maps the operational workflow, highlighting the critical divergence between routine completion and accidental spill response.

G Start 1. Pre-Operation Ventilation & PPE Handling 2. Execution Anti-static Transfer Start->Handling PPE & Airflow Verified Spill Spill Response Dry Cleanup First Handling->Spill Accidental Release Decon 3. Decontamination Wet Wash & pH Test Handling->Decon Routine Completion Spill->Decon Bulk Powder Removed Disposal 4. Waste Segregation Solid & Liquid Streams Decon->Disposal Neutral pH Confirmed

Workflow for handling and decontamination of sulfonated azetidine salts.

References

  • Apollo Scientific. "Azetidine hydrochloride Safety Data Sheet." apolloscientific.co.uk. 5

  • TCI Chemicals. "Azetidine Hydrochloride Safety Data Sheet." tcichemicals.com. 1

  • ChemicalBook. "3-(trifluoromethyl)azetidin-3-ol hydrochloride SDS." chemicalbook.com. 2

  • Capot Chemical. "MSDS of 3-Phenyl-azetidine hydrochloride." capotchem.com. 4

  • Fisher Scientific. "SAFETY DATA SHEET - Azetidine hydrochloride." fishersci.com. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclohexylsulfonyl)azetidine hydrochloride
Reactant of Route 2
3-(Cyclohexylsulfonyl)azetidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.